Product packaging for Velnacrine-d4(Cat. No.:)

Velnacrine-d4

Cat. No.: B15143124
M. Wt: 218.29 g/mol
InChI Key: HLVVITIHAZBPKB-GYABSUSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Velnacrine-d4 is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O B15143124 Velnacrine-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O

Molecular Weight

218.29 g/mol

IUPAC Name

9-amino-5,6,7,8-tetradeuterio-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)/i1D,2D,4D,5D

InChI Key

HLVVITIHAZBPKB-GYABSUSNSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(CCCC3=N2)O)N)[2H])[2H]

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O

Origin of Product

United States

Foundational & Exploratory

What is Velnacrine-d4 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Velnacrine-d4, a deuterated analog of the cholinesterase inhibitor Velnacrine. This document details its chemical properties, mechanism of action, and relevant experimental methodologies, presenting a valuable resource for professionals in the fields of pharmacology and drug development.

Core Chemical Properties

This compound is a stable, deuterium-labeled version of Velnacrine.[1] The introduction of deuterium atoms can offer advantages in metabolic studies and can be a useful tool in pharmacokinetic research. While specific experimental data for this compound is limited in publicly available literature, the fundamental chemical properties are based on the parent compound, Velnacrine.

PropertyValueSource
Chemical Name This compoundMedchemExpress
Molecular Formula (Hydrochloride) C₁₃H₁₁D₄ClN₂OPubChem
Parent Compound Formula C₁₃H₁₄N₂OWikipedia
Parent Compound Molar Mass 214.268 g/mol Wikipedia
Parent Compound IUPAC Name 9-amino-1,2,3,4-tetrahydroacridin-1-olWikipedia
Parent Compound CAS Number 124027-47-0Wikipedia

Mechanism of Action: Cholinesterase Inhibition

Velnacrine, the parent compound of this compound, functions as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase.[2] By inhibiting these enzymes, Velnacrine prevents the breakdown of the neurotransmitter acetylcholine. This leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] This mechanism is the basis for its investigation as a potential therapeutic agent for Alzheimer's disease, a condition characterized by a deficit in central cholinergic transmission.[3][4]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase (ChAT) Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_cleft Acetylcholine (ACh) ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Binding ACh_receptor Acetylcholine Receptor ACh_cleft->ACh_receptor Binding Hydrolysis Hydrolysis AChE->Hydrolysis Velnacrine This compound Velnacrine->AChE Inhibition Choline_reuptake Choline Hydrolysis->Choline_reuptake Acetate Acetate Hydrolysis->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction ACh_receptor->Signal Activation

Mechanism of action of this compound as an acetylcholinesterase inhibitor.

Experimental Protocols

Synthesis of Tacrine (Parent Compound)

A common synthetic route to Tacrine, the parent compound of Velnacrine, involves a multi-step process. A representative synthesis is described in research focused on developing derivatives of Tacrine. The yield of Tacrine in one such synthesis was reported to be 68%, with a melting range of 181.1-182.1°C.[4] The synthesis of this compound would involve a similar pathway with the introduction of deuterium-labeled reagents at an appropriate step.

Key Analytical Techniques for Synthesis Confirmation:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups.

  • CHN Analysis: To determine the elemental composition.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): To assess purity and retention time.[4]

  • Mass Spectrometry (APCI-MS, GC-MS): To confirm the molecular mass and fragmentation patterns.[4] For Tacrine, a molecular mass of 198 g/mol was confirmed.[4]

Analytical Workflow for Quantification

The quantification of Velnacrine and its deuterated analog in biological matrices is typically achieved using liquid chromatography-mass spectrometry (LC-MS). This technique offers high sensitivity and selectivity.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Brain Homogenate) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Protein Precipitation or Solid Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Final_Sample Final Sample for Injection Evaporation->Final_Sample LC_Column HPLC Separation (e.g., C18 Column) Final_Sample->LC_Column MS_Ionization Mass Spectrometry (ESI+) LC_Column->MS_Ionization MS_Detection Tandem Mass Spectrometry (MRM Detection) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

References

Velnacrine-d4: A Technical Guide to Synthesis and Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Velnacrine and its deuterated analog, Velnacrine-d4. It includes detailed experimental protocols, quantitative data from clinical studies, and a visualization of the compound's mechanism of action. Velnacrine, or 9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a potent acetylcholinesterase inhibitor and a major active metabolite of tacrine.[1] The introduction of deuterium at specific positions within the Velnacrine molecule can offer advantages in pharmacokinetic profiling and metabolic studies.

I. Synthesis of Velnacrine

The synthesis of Velnacrine can be achieved through a multi-step process, with the key step being the Friedländer annulation, a classic method for the synthesis of quinolines and their derivatives.[2][3]

Experimental Protocol:

The synthesis of Velnacrine (designated as compound 1a in some literature) involves the reaction of an appropriate anthranilonitrile with a cyclic ketone.[4]

Step 1: Friedländer Annulation

  • A mixture of 2-aminobenzonitrile (1.0 eq) and cyclohexan-1,3-dione (1.1 eq) is heated in the presence of a suitable catalyst, such as anhydrous aluminum chloride, in a high-boiling solvent like dichloroethane.[2]

  • The reaction mixture is refluxed for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution of a mild base, such as sodium bicarbonate.

  • The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate product.

Step 2: Reduction of the Ketone

  • The intermediate from Step 1 is dissolved in a suitable solvent, such as methanol or ethanol.

  • A reducing agent, for example, sodium borohydride (NaBH4), is added portion-wise at 0°C.

  • The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

  • The organic layer is separated, dried, and concentrated to give the crude Velnacrine.

Step 3: Purification

  • The crude Velnacrine is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure compound.

  • The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

II. Isotopic Labeling: Synthesis of this compound

The synthesis of this compound involves the incorporation of four deuterium atoms into the aromatic ring of the molecule. This can be achieved by using a deuterated starting material or by performing a hydrogen-deuterium exchange reaction on an intermediate or the final product. A plausible method involves the deuteration of the aromatic ring of a suitable precursor.[5][6][7]

Experimental Protocol:

Step 1: Deuteration of 2-Aminobenzonitrile

  • 2-Aminobenzonitrile is subjected to a hydrogen-deuterium exchange reaction. This can be achieved using a platinum catalyst (e.g., Pt/C) in the presence of a deuterium source like heavy water (D₂O) and H₂ gas.[7]

  • The reaction is carried out in a sealed vessel at an elevated temperature (e.g., 150-180°C) for an extended period (e.g., 24-48 hours) to ensure a high degree of deuteration on the aromatic ring.

  • After the reaction, the catalyst is filtered off, and the deuterated 2-aminobenzonitrile-d4 is isolated and purified.

Step 2: Synthesis of this compound

  • The deuterated 2-aminobenzonitrile-d4 is then used as the starting material in the Friedländer annulation reaction with cyclohexan-1,3-dione, following the same procedure as described for the synthesis of unlabeled Velnacrine (Section I, Step 1).

  • The subsequent reduction of the ketone (Section I, Step 2) and purification (Section I, Step 3) will yield this compound.

  • The level and position of deuterium incorporation must be confirmed by 2H NMR and mass spectrometry.

III. Mechanism of Action: Acetylcholinesterase Inhibition

Velnacrine exerts its therapeutic effect by inhibiting the enzyme acetylcholinesterase (AChE).[8] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[9][10] By inhibiting AChE, Velnacrine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[11][12]

Acetylcholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_released Acetylcholine (ACh) ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Activation Velnacrine Velnacrine Velnacrine->AChE Inhibition

Caption: Velnacrine's mechanism of action.

IV. Clinical Data Summary

Velnacrine has been evaluated in clinical trials for the treatment of Alzheimer's disease. The following tables summarize key quantitative data from these studies.

Study Design Number of Patients Treatment Groups Duration Primary Efficacy Measures
Double-blind, placebo-controlled735Velnacrine (10, 25, 50, 75 mg t.i.d.), PlaceboDose-ranging followed by 6-week replicationADAS-Cog, Physician's Clinical Global Impression of Change
Double-blind, placebo-controlled449Velnacrine (150 mg/d), Velnacrine (225 mg/d), Placebo24 weeksADAS-Cog, Clinical Global Impression of Change
Efficacy Results Velnacrine Group Placebo Group p-value Reference
ADAS-Cog Improvement (Dose-replication study) Statistically significant improvement-< 0.001[2]
Physician's Clinical Global Impression of Change (Dose-replication study) Significantly improved-< 0.05[2]
ADAS-Cog Change (24-week study) No deteriorationDeterioration< 0.05[4]
Adverse Events Velnacrine (150 mg/d) Velnacrine (225 mg/d) Placebo Reference
Treatment-related adverse clinical events 28%30%36%[4]
Reversible abnormal liver function tests (discontinuation) 30%24%3%[4]

V. Experimental Workflow Diagrams

Synthesis of Velnacrine

Velnacrine_Synthesis start 2-Aminobenzonitrile + Cyclohexan-1,3-dione friedlander Friedländer Annulation (AlCl₃, Dichloroethane, Reflux) start->friedlander intermediate Keto-intermediate friedlander->intermediate reduction Reduction (NaBH₄, Methanol) intermediate->reduction crude_velnacrine Crude Velnacrine reduction->crude_velnacrine purification Column Chromatography crude_velnacrine->purification velnacrine Pure Velnacrine purification->velnacrine

Caption: Workflow for the synthesis of Velnacrine.

Synthesis of this compound

Velnacrine_d4_Synthesis start 2-Aminobenzonitrile deuteration H-D Exchange (Pt/C, D₂O, H₂) start->deuteration deuterated_start 2-Aminobenzonitrile-d4 deuteration->deuterated_start friedlander Friedländer Annulation (with Cyclohexan-1,3-dione) deuterated_start->friedlander intermediate Deuterated Keto-intermediate friedlander->intermediate reduction Reduction (NaBH₄, Methanol) intermediate->reduction crude_velnacrine_d4 Crude this compound reduction->crude_velnacrine_d4 purification Column Chromatography crude_velnacrine_d4->purification velnacrine_d4 Pure this compound purification->velnacrine_d4

Caption: Proposed workflow for the synthesis of this compound.

References

Pharmacokinetic Profile of Velnacrine and its Metabolites: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a hydroxylated derivative of tacrine, was investigated as a potential therapeutic agent for Alzheimer's disease due to its properties as a centrally acting cholinesterase inhibitor.[1][2] Understanding the pharmacokinetic profile of a drug candidate is crucial for its development and clinical application. This document provides a technical overview of the available pharmacokinetic data on velnacrine and its metabolites, based on publicly accessible scientific literature. It is important to note that detailed quantitative data and comprehensive metabolic pathways for velnacrine are not extensively available in the public domain.

Pharmacokinetic Profile of Velnacrine

Velnacrine exhibits rapid absorption following oral administration.[3] Pharmacokinetic studies, primarily conducted in healthy elderly subjects, have demonstrated dose-dependent increases in key exposure parameters.[3]

Absorption and Distribution
  • Absorption: Velnacrine is readily absorbed from the gastrointestinal tract.[3]

  • Distribution: While specific tissue distribution data in humans is limited, as a centrally acting agent, it is designed to cross the blood-brain barrier. Velnacrine has been found to bind to plasma proteins, including albumin and alpha 1-acid glycoprotein.[4] The extent of this binding has been observed to decrease as the concentration of the drug increases.[4]

Metabolism and Excretion

The metabolism of velnacrine is not fully elucidated in publicly available literature. However, it is known to be a metabolite of tacrine and is further metabolized itself.[1][5]

  • Metabolism: Velnacrine is known to be metabolized into dihydroxy velnacrine metabolites.[1] The specific cytochrome P450 (CYP) enzymes involved in its metabolism have not been definitively identified in the available literature, although studies on tacrine suggest the involvement of the CYP1A subfamily.[6]

  • Excretion: A study in healthy elderly subjects indicated that approximately 11-30% of the administered dose of velnacrine is excreted in the urine.[3] The elimination half-life of velnacrine has been reported to be in the range of 1.6 to 6 hours.[7]

Quantitative Pharmacokinetic Data

Table 1: Summary of Velnacrine Pharmacokinetic Parameters (Qualitative and Semi-Quantitative)

ParameterObservationCitation
Absorption Rapidly absorbed after oral administration.[3]
Cmax Increases with dose.[3]
AUC Increases with dose.[3]
Tmax Unaffected by dosage or multiple dosing in one study.[3]
Half-life (t½) Reported as 1.6-6 hours; unaffected by dosage or multiple dosing in one study.[3][7]
Steady State Reached between days 2 and 3 of multiple dosing.[3]
Protein Binding Binds to albumin and alpha 1-acid glycoprotein; binding decreases with increasing concentration.[4]
Excretion Approximately 11-30% of the dose is excreted in the urine.[3]
Metabolites Known to be metabolized to dihydroxy velnacrine metabolites.[1]

Experimental Protocols

Detailed experimental protocols for the quantification of velnacrine and its metabolites are not extensively described in the available literature. However, the methodologies employed in pharmacokinetic studies of similar compounds typically involve the following steps:

Quantification of Velnacrine in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a common analytical technique for the quantification of drugs and their metabolites in biological fluids such as plasma and urine. A typical HPLC method for velnacrine analysis would likely involve:

  • Sample Preparation:

    • Protein Precipitation: To remove proteins from plasma samples, a precipitating agent such as acetonitrile or methanol would be added. The mixture would then be centrifuged, and the supernatant, containing the drug, would be collected for analysis.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can also be used to isolate the analyte of interest from the biological matrix and to concentrate the sample.

  • Chromatographic Separation:

    • Column: A reverse-phase column (e.g., C18) would likely be used to separate velnacrine from endogenous components of the biological matrix.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be used as the mobile phase. The composition of the mobile phase could be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.

  • Detection:

    • UV Detection: Velnacrine contains a chromophore that allows for its detection using an ultraviolet (UV) detector at a specific wavelength.

    • Mass Spectrometry (MS): For higher sensitivity and selectivity, HPLC coupled with a mass spectrometer (LC-MS) or tandem mass spectrometer (LC-MS/MS) would be the method of choice. This allows for the precise measurement of the mass-to-charge ratio of the parent drug and its metabolites.

Velnacrine Metabolism Pathway

The metabolic pathway of velnacrine has not been fully characterized in the available literature. It is known that velnacrine is the 1-hydroxy metabolite of tacrine and is further metabolized to dihydroxy derivatives.[1] A putative metabolic pathway is presented below.

Velnacrine_Metabolism Velnacrine Velnacrine (1-hydroxytacrine) Metabolites Dihydroxy Velnacrine Metabolites Velnacrine->Metabolites Hydroxylation (CYP450 enzymes - putative) Excretion Urinary Excretion (11-30% of dose as velnacrine) Velnacrine->Excretion

Caption: Putative metabolic pathway of Velnacrine.

Conclusion

This technical overview summarizes the publicly available pharmacokinetic information for velnacrine. The data indicates that velnacrine is rapidly absorbed and shows dose-proportional increases in exposure. However, there is a notable lack of detailed quantitative data for both the parent drug and its metabolites, as well as comprehensive information on its metabolic pathways and the specific enzymes involved. Further research would be necessary to fully characterize the pharmacokinetic profile of velnacrine and its metabolites to meet the rigorous standards of modern drug development. The information presented here is intended to provide a foundation for researchers and scientists in the field, while also highlighting the existing gaps in the scientific literature.

References

Velnacrine: A Historical and Technical Analysis in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides an in-depth technical guide on the historical context of Velnacrine (HP 029), an early acetylcholinesterase inhibitor investigated for the treatment of Alzheimer's disease. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into its mechanism of action, clinical evaluation, and the challenges that ultimately led to the discontinuation of its development.

Introduction: The Cholinergic Hypothesis and the Dawn of a Therapeutic Strategy

The development of Velnacrine in the late 1980s and early 1990s was rooted in the "cholinergic hypothesis" of Alzheimer's disease. This hypothesis posited that a significant portion of the cognitive decline observed in Alzheimer's patients was due to a deficit in the neurotransmitter acetylcholine (ACh) in the brain. Consequently, inhibiting the enzyme responsible for ACh degradation, acetylcholinesterase (AChE), was proposed as a viable therapeutic strategy to enhance cholinergic neurotransmission and thereby alleviate cognitive symptoms. Velnacrine, a centrally acting cholinesterase inhibitor, emerged as a promising candidate in this new wave of potential Alzheimer's therapies. It is a hydroxylated derivative of tacrine, the first cholinesterase inhibitor to undergo extensive clinical trials for this purpose.

Mechanism of Action: Inhibition of Cholinesterases

Velnacrine exerts its pharmacological effect by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By blocking these enzymes, Velnacrine increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

Signaling Pathway

The primary signaling pathway influenced by Velnacrine is the cholinergic pathway. The diagram below illustrates the basic mechanism of action.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh ACh_released ACh ACh->ACh_released AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_released->ACh_Receptor Binds Velnacrine Velnacrine Velnacrine->AChE Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates

Velnacrine's inhibition of acetylcholinesterase.

Preclinical and Clinical Evaluation

Velnacrine underwent a series of preclinical and clinical studies to assess its efficacy and safety.

Quantitative Data Summary

The following tables summarize the key quantitative data available for Velnacrine.

ParameterValueSource
Cytotoxicity (LC50)
Velnacrine (HepG2 cells)84 - 190 µg/mL[1]
Dihydroxy Velnacrine Metabolites (HepG2 cells)251 - 434 µg/mL[1]

Table 1: Cytotoxicity Data for Velnacrine and its Metabolites.

TrialPatient Population (N)Dosing RegimenKey Efficacy Findings (ADAS-Cog)Key Safety FindingsSource
The Mentane Study Group735 (mild-to-severe AD)10, 25, 50, 75 mg t.i.d. (dose-ranging)Statistically significant improvement (p < 0.001); highest dose averaged a 4.1-point improvement.Asymptomatic elevation in liver transaminase levels in 29% of patients.[2]
Double-blind, placebo-controlled study236 (NINCDS-ADRDA criteria for AD)30, 75, 150, 225 mg/day (dose-ranging)Statistically significant improvement at 2, 4, and 6 weeks (p < 0.004, p < 0.025, p < 0.001 respectively).Asymptomatic elevation of liver transaminases in 28% of patients. Cholinergic side effects (diarrhea, nausea, vomiting).[2]
Long-term effectiveness and safety study449 (probable AD)150 mg/d or 225 mg/d for 24 weeksDeterioration in placebo group, no deterioration in Velnacrine groups. 225 mg dose favored over 150 mg.Reversible abnormal liver function tests leading to discontinuation in 30% (150mg) and 24% (225mg) of patients.
US Dose-Finding Trial423Up to 225 mg/day for 6 weeksModest benefit in about one-third of patients.Elevated plasma hepatic enzymes leading to discontinuation in 27% of participants.
European Trial35150 mg/day for 10 daysSuperior to placebo, notably in language, praxis, and memory.Not specified.

Table 2: Summary of Key Velnacrine Clinical Trials.

Experimental Protocols

A standard method for determining acetylcholinesterase activity and inhibition is the Ellman's method. The following is a generalized protocol based on commonly used procedures.

G cluster_prep Preparation cluster_reaction Reaction Mixture cluster_detection Detection Buffer Phosphate Buffer (pH 8.0) Incubation1 Incubate AChE with Velnacrine/Buffer Buffer->Incubation1 AChE_sol AChE Solution AChE_sol->Incubation1 DTNB_sol DTNB Solution Add_DTNB Add DTNB DTNB_sol->Add_DTNB Substrate_sol Acetylthiocholine Iodide Solution Add_Substrate Initiate reaction with Acetylthiocholine Substrate_sol->Add_Substrate Inhibitor_sol Velnacrine Solution (Test) or Buffer (Control) Inhibitor_sol->Incubation1 Incubation1->Add_DTNB Add_DTNB->Add_Substrate Incubation2 Incubate at 37°C Add_Substrate->Incubation2 Spectrophotometer Measure Absorbance at 412 nm Incubation2->Spectrophotometer Calculation Calculate % Inhibition Spectrophotometer->Calculation

Workflow for an acetylcholinesterase inhibition assay.

Protocol Steps:

  • Prepare Reagents: Prepare solutions of phosphate buffer (pH 8.0), acetylcholinesterase enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (substrate), and the inhibitor (Velnacrine) at various concentrations.

  • Reaction Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and either the Velnacrine solution (for the test wells) or buffer (for the control wells).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Add DTNB: Add the DTNB solution to all wells.

  • Initiate Reaction: Add the acetylthiocholine iodide solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at timed intervals. The yellow color produced from the reaction of thiocholine (a product of acetylcholine hydrolysis) with DTNB is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Velnacrine compared to the control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme, can then be determined.

The clinical trials for Velnacrine generally followed a double-blind, placebo-controlled, randomized design.

G Patient_Recruitment Patient Recruitment (NINCDS-ADRDA criteria for probable AD) Screening Screening & Baseline Assessment (e.g., ADAS-Cog, CGIC) Patient_Recruitment->Screening Randomization Randomization Screening->Randomization Velnacrine_Group Velnacrine Treatment Group (Dose-ranging or fixed dose) Randomization->Velnacrine_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_up Follow-up Assessments (e.g., weekly, bi-weekly) Velnacrine_Group->Follow_up Safety_Monitoring Adverse Event & Lab Monitoring (e.g., liver enzymes) Velnacrine_Group->Safety_Monitoring Placebo_Group->Follow_up Placebo_Group->Safety_Monitoring Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_up->Endpoint_Analysis Safety_Monitoring->Endpoint_Analysis

A generalized clinical trial workflow for Velnacrine.

Key Components of the Clinical Trials:

  • Patient Population: Patients were typically diagnosed with probable Alzheimer's disease according to the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria.[2] The severity of dementia ranged from mild to severe.

  • Inclusion Criteria (General):

    • Diagnosis of probable Alzheimer's Disease.

    • Age typically within a specified range (e.g., over 50).

    • A reliable caregiver to ensure compliance.

  • Exclusion Criteria (General):

    • Other neurological or psychiatric conditions that could cause dementia.

    • Significant unstable medical conditions.

    • Use of other investigational drugs.

  • Study Design: Most studies were double-blind and placebo-controlled, with patients randomly assigned to receive either Velnacrine or a placebo. Some trials included a dose-ranging phase to identify the optimal dose for each patient, followed by a fixed-dose phase.

  • Outcome Measures:

    • Primary: Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) and the Clinician's Global Impression of Change (CGIC).

    • Secondary: Assessments of daily living activities and caregiver burden.

  • Safety Assessments: Regular monitoring of adverse events and laboratory parameters, with a particular focus on liver function tests (transaminases).

The Challenge of Hepatotoxicity

A significant and ultimately decisive factor in the discontinuation of Velnacrine's development was its association with hepatotoxicity. A substantial percentage of patients in clinical trials experienced asymptomatic elevations in liver transaminases, indicating liver inflammation.[2]

Proposed Mechanism of Hepatotoxicity

While the exact molecular mechanism of Velnacrine-induced hepatotoxicity was not fully elucidated at the time, it is believed to be related to the formation of reactive metabolites during its metabolism in the liver.

G Velnacrine_Liver Velnacrine in Liver CYP450 Cytochrome P450 Enzymes Velnacrine_Liver->CYP450 Metabolism Reactive_Metabolite Reactive Metabolite (e.g., Quinone-imine) CYP450->Reactive_Metabolite Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Covalent Binding Oxidative_Stress Oxidative Stress Reactive_Metabolite->Oxidative_Stress Immune_Response Immune Response Protein_Adducts->Immune_Response Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Hepatocyte_Injury Hepatocyte Injury/ Necrosis Mitochondrial_Dysfunction->Hepatocyte_Injury Immune_Response->Hepatocyte_Injury

Proposed pathway of Velnacrine-induced hepatotoxicity.

Hypothesized Steps:

  • Metabolic Activation: Velnacrine is metabolized by cytochrome P450 enzymes in the liver.

  • Formation of Reactive Metabolites: This metabolic process can lead to the formation of chemically reactive intermediates, such as quinone-imines.

  • Cellular Damage: These reactive metabolites can then cause cellular damage through several mechanisms:

    • Covalent Binding: They can covalently bind to cellular proteins, forming protein adducts. These adducts can disrupt normal cellular function and may be recognized by the immune system as foreign, triggering an immune response against the hepatocytes.

    • Oxidative Stress: The reactive metabolites can lead to an increase in oxidative stress within the hepatocytes.

    • Mitochondrial Dysfunction: Oxidative stress can damage mitochondria, the powerhouses of the cell, leading to impaired energy production and further cellular stress.

  • Hepatocyte Injury: The culmination of these events is injury and, in severe cases, necrosis of the liver cells, leading to the observed elevation in liver enzymes.

Conclusion and Legacy

Velnacrine, while showing modest efficacy in improving cognitive symptoms in a subset of Alzheimer's patients, ultimately failed to gain regulatory approval due to its significant risk of hepatotoxicity. The challenges encountered with Velnacrine, and its predecessor tacrine, highlighted the critical importance of safety and tolerability in the development of drugs for chronic conditions like Alzheimer's disease.

The story of Velnacrine serves as a crucial case study in the history of Alzheimer's drug development. It underscored the potential of the cholinergic strategy while simultaneously revealing the hurdles of translating a theoretical mechanism into a safe and effective long-term treatment. The lessons learned from the Velnacrine clinical trials informed the development of subsequent, better-tolerated acetylcholinesterase inhibitors that are still in use today. The focus on identifying and managing adverse effects, particularly hepatotoxicity, became a central theme in the development of all future Alzheimer's medications.

References

Velnacrine-d4: A Technical Overview of its Chemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the chemical structure, molecular weight, and mechanism of action of Velnacrine-d4. It is intended for researchers, scientists, and professionals in the field of drug development. This document details experimental protocols for synthesis and analysis and includes a visualization of its primary signaling pathway.

Chemical Structure and Properties

This compound is the deuterated form of Velnacrine, an inhibitor of cholinesterase enzymes. The incorporation of four deuterium atoms provides a stable isotopic label useful in metabolic and pharmacokinetic studies.

PropertyData
IUPAC Name 9-amino-5,6,7,8-tetradeuterio-1,2,3,4-tetrahydroacridin-1-ol;hydrochloride[1]
Molecular Formula C₁₃H₁₁D₄N₂O · HCl
Molecular Weight 254.75 g/mol [1]
Chemical Structure A textual representation of the chemical structure is as follows: A four-ring system where a deuterated benzene ring is fused to a nitrogen-containing heterocyclic ring, which is in turn fused to a cyclohexanol ring bearing an amino group.

Mechanism of Action

Velnacrine is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft.[2] By inhibiting AChE and BChE, Velnacrine increases the concentration and duration of action of acetylcholine at cholinergic synapses.[3][4] This enhancement of cholinergic neurotransmission is the primary mechanism underlying its investigation for symptomatic treatment of conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2]

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of Velnacrine as a cholinesterase inhibitor at the synaptic cleft.

Velnacrine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ACh_vesicle Acetylcholine (ACh) Acetyl_CoA->ACh_vesicle Synthesis Choline Choline Choline->ACh_vesicle Synthesis ACh_released ACh ACh_vesicle->ACh_released Release p1 AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_released->ACh_Receptor Binding p2 AChE->Choline Products p3 Velnacrine This compound Velnacrine->AChE Inhibition Signal Transduction Signal Transduction ACh_Receptor->Signal Transduction

Mechanism of this compound as a cholinesterase inhibitor.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of Velnacrine and its analogues.

Synthesis of the Velnacrine Core Structure

Disclaimer: This protocol is for the synthesis of tacrine and is provided as a representative example.

Reaction: Friedländer annulation of 2-aminobenzonitrile with cyclohexanone.

Materials:

  • 2-Aminobenzonitrile

  • Cyclohexanone

  • Zinc Chloride/Choline Chloride (1:1 mol/mol) Deep Eutectic Solvent (DES)

  • 10% Sodium Hydroxide solution

  • Isopropanol

Procedure:

  • To 1 g of the ZnCl₂/ChCl DES, add 2-aminobenzonitrile (1 mmol, 118 mg) and cyclohexanone (1 mmol, 98 mg).[5]

  • Heat the reaction mixture to 120 °C for 3 hours.[5]

  • Cool the mixture to room temperature and remove any volatile components under reduced pressure.[5]

  • Add 300 µL of a 10% NaOH solution to the residue and stir for an additional 3 hours.[5]

  • Filter the resulting solid and wash the filter cake with water.[5]

  • The crude product is then purified by stirring with isopropanol (1 mL) for 1 hour, followed by filtration to yield the final product.[5]

Analysis of Cholinesterase Inhibition: Ellman's Assay

The Ellman's assay is a colorimetric method used to measure cholinesterase activity and inhibition.[1][2][6]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) solution (1 U/mL)

  • This compound stock solution (in a suitable solvent like DMSO, diluted in buffer)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 14 mM acetylthiocholine iodide (ATCI)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[1]

  • Add 10 µL of the this compound solution at various concentrations to the sample wells. For control wells, add 10 µL of the solvent vehicle.[1]

  • Add 10 µL of the AChE solution (1 U/mL) to all wells.[1]

  • Incubate the plate at 25 °C for 10 minutes.[1]

  • Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.[1]

  • Initiate the reaction by adding 10 µL of 14 mM ATCI.[1]

  • Immediately measure the absorbance at 412 nm using a microplate reader, and continue to take readings at regular intervals (e.g., every minute) for 10 minutes.

  • The rate of change in absorbance is proportional to the enzyme activity. The percentage of AChE inhibition is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be employed for the purity assessment and quantification of this compound. A reverse-phase HPLC method would be suitable.

General HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of Velnacrine.

  • Injection Volume: 10-20 µL.

Procedure Outline:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Set up the HPLC system with the appropriate column and mobile phase.

  • Inject the standards and the sample solution.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

References

Velnacrine-d4: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Velnacrine-d4, a deuterated form of the cholinesterase inhibitor Velnacrine. Understanding these fundamental physicochemical properties is critical for the design and execution of preclinical and clinical studies, ensuring accurate and reproducible experimental outcomes. Due to the limited availability of specific data for this compound, this guide leverages information on Velnacrine and its common salt form, Velnacrine maleate, as a surrogate. The underlying assumption is that the deuteration of Velnacrine is unlikely to significantly alter its fundamental solubility and stability characteristics.

Solubility Profile

Table 1: Solubility of Velnacrine Maleate

SolventSolubilityConcentration (Molar)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL[1]302.72 mM[1]Ultrasonic treatment may be required. Hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is recommended.[1]
EthanolData not available--
WaterData not available--
In vivo formulation 1≥ 2.5 mg/mL[1]7.57 mM[1]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
In vivo formulation 2≥ 2.5 mg/mL[1]7.57 mM[1]10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

Velnacrine is a hydroxylated derivative of tacrine[2]. The presence of the hydroxyl group may slightly increase its polarity compared to the parent compound.

Experimental Protocol for Solubility Determination

For a definitive determination of this compound solubility, a standardized experimental protocol is recommended. The following workflow is based on established methods for API solubility assessment.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent (e.g., DMSO, Ethanol, Water) A->B C Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) B->C D Centrifuge or filter to remove undissolved solid C->D E Quantify the concentration of This compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) D->E

Figure 1: Experimental workflow for determining the equilibrium solubility of this compound.

Stability Profile

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy over time. Stability studies are essential to determine appropriate storage conditions and shelf-life. While specific stability data for this compound is not available, information on the storage of Velnacrine maleate solutions provides valuable guidance.

Table 2: Recommended Storage Conditions for Velnacrine Maleate Solutions

Storage TemperatureDurationNotes
-80°C6 months[1]In solvent.[1] Sealed storage, away from moisture.[1]
-20°C1 month[1]In solvent.[1] Sealed storage, away from moisture.[1]
Experimental Protocol for Stability Testing

A comprehensive stability study for this compound should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following workflow outlines a typical stability testing protocol.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_analysis Data Analysis A Prepare solutions of this compound in the desired solvents B Aliquot into appropriate, sealed containers A->B C Store samples under various conditions: - Long-term (e.g., 25°C/60% RH) - Accelerated (e.g., 40°C/75% RH) - Refrigerated (e.g., 2-8°C) - Frozen (e.g., -20°C, -80°C) B->C D Withdraw samples at specified time points (e.g., 0, 1, 3, 6, 12 months) C->D E Analyze for: - Potency (concentration of this compound) - Purity (presence of degradation products) - Appearance (color, clarity, precipitation) D->E F Determine the rate of degradation and identify degradation products E->F G Establish recommended storage conditions and shelf-life F->G

Figure 2: General workflow for a comprehensive stability study of this compound.

Signaling Pathway Context

Velnacrine is a cholinesterase inhibitor. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Velnacrine increases the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the primary mechanism by which it was investigated for the symptomatic treatment of Alzheimer's disease.

G A This compound B Acetylcholinesterase (AChE) A->B Inhibits C Acetylcholine (ACh) B->C Breaks down D Cholinergic Receptors C->D Activates E Enhanced Cholinergic Neurotransmission D->E

References

Velnacrine Derivatives: A Technical Guide to Therapeutic Potential and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velnacrine, a reversible cholinesterase inhibitor, and its derivatives have been the subject of considerable research interest for their potential therapeutic applications, primarily in the context of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth overview of the current understanding of Velnacrine derivatives, focusing on their synthesis, biological evaluation, and multifaceted mechanisms of action. Beyond their primary role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), emerging evidence suggests that these compounds may exert their therapeutic effects through modulation of other key signaling pathways, including N-methyl-D-aspartate (NMDA) receptor antagonism, inhibition of amyloid-beta (Aβ) peptide aggregation, and anti-inflammatory responses. This document aims to serve as a comprehensive resource for researchers and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing complex biological pathways to facilitate further investigation and therapeutic development in this promising area.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark of AD is the deficit in cholinergic neurotransmission due to the degradation of the neurotransmitter acetylcholine (ACh) by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Velnacrine, a hydroxylated derivative of tacrine, emerged as a second-generation cholinesterase inhibitor with a potentially improved therapeutic window.[1][2] The rationale for its investigation lies in its ability to increase synaptic levels of ACh, thereby enhancing cholinergic function.[1][3]

While initial clinical studies showed modest cognitive benefits in some Alzheimer's patients, concerns regarding hepatotoxicity have limited its widespread application.[3][4] This has spurred the development of a diverse range of Velnacrine derivatives with the aim of improving efficacy, selectivity, and safety profiles. This guide delves into the therapeutic potential of these derivatives, exploring not only their primary mechanism of cholinesterase inhibition but also their engagement with other critical pathways implicated in the pathophysiology of neurodegenerative diseases.

Data Presentation: In Vitro Efficacy of Velnacrine Derivatives

The inhibitory potency of Velnacrine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a critical determinant of their therapeutic potential. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), for a selection of these compounds. This structured presentation allows for a clear comparison of their relative potencies and selectivities.

Compound/DerivativeTargetIC50 (µM)Ki (nM)Reference
Velnacrine (HP-029)Acetylcholinesterase--[2]
9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate (1a)Acetylcholinesterase--[2]
9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate (1p)Acetylcholinesterase--[2]
9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate (1p)Noradrenaline Uptake0.070-[2]
9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate (1p)Dopamine Uptake0.30-[2]
6-bromo-9-amino-1,2,3,4-tetrahydroacridineAcetylcholinesterase0.066-[5]
TacrineSnake Venom AChE0.03113[6]
TacrineHuman Serum BuChE0.025612[6]
Uracil Derivative 4Acetylcholinesterase0.088-[7]
Uracil Derivative 4Butyrylcholinesterase0.137-[7]
Compound 9 (Donepezil-nicotinamide hybrid)Acetylcholinesterase0.01087-[8]
Phthalocyanine 3Acetylcholinesterase0.060-[9]
Phthalocyanine 4Acetylcholinesterase0.060-[9]
Phthalocyanine 1Butyrylcholinesterase0.024-[9]
Succinimide Derivative (I)Acetylcholinesterase31-[10]
Succinimide Derivative (II)Acetylcholinesterase29-[10]
Compound S-I 26Acetylcholinesterase<71.1-[11]

Note: The table includes data for tacrine and other cholinesterase inhibitors to provide a comparative context for the potency of Velnacrine derivatives. A comprehensive SAR analysis of various 9-amino-1,2,3,4-tetrahydroacridine derivatives has been conducted, revealing that steric effects at position 7 and electron-withdrawing effects at positions 6 and 7 significantly influence inhibitory activity.[5]

Experimental Protocols

General Synthesis of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol Derivatives

A general and efficient method for the synthesis of Velnacrine and its derivatives involves the reaction of 2-aminobenzonitrile with a suitable cyclic ketone, such as cyclohexanone, in the presence of an acid catalyst.[12][13] A common catalyst used is p-toluenesulfonic acid monohydrate in a solvent like xylenes.[12][13] The reaction is typically carried out at reflux temperature for several hours. The resulting free base can then be converted to a salt, such as the hydrochloride or maleate salt, for improved solubility and stability.[2][12]

Example Protocol for the Synthesis of 9-amino-1,2,3,4-tetrahydroacridine (Tacrine, a precursor to Velnacrine): [12]

  • A solution of 2-aminobenzonitrile in xylenes with a catalytic amount of p-toluenesulfonic acid monohydrate is heated to reflux with stirring.

  • Cyclohexanone in xylenes is added to the refluxing mixture.

  • The mixture is refluxed for 8 to 12 hours.

  • After cooling, an additional amount of p-toluenesulfonic acid monohydrate is added, and the mixture is heated to reflux for another 3 to 7 hours.

  • The product, as the p-toluenesulfonic acid salt, is isolated by filtration.

  • The free base can be obtained by partitioning the salt between an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 5% sodium hydroxide).

  • The organic phase is then washed, dried, and concentrated to yield the final product.

This general procedure can be adapted for the synthesis of various Velnacrine derivatives by using substituted 2-aminobenzonitriles or cyclic ketones.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of Velnacrine derivatives against AChE and BuChE is commonly determined using the spectrophotometric method developed by Ellman.[11] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 410-412 nm.

General Protocol: [11]

  • A solution of the test compound (Velnacrine derivative) at various concentrations is prepared.

  • In a 96-well plate, a solution of DTNB in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0) is added to each well.

  • The test compound solution is then added to the wells.

  • The respective cholinesterase enzyme (AChE from electric eel or BuChE from equine serum) is added to each well, and the plate is pre-incubated.

  • The enzymatic reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).

  • The change in absorbance at 410 nm is measured over time using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

While the primary mechanism of action of Velnacrine derivatives is the inhibition of cholinesterases, their therapeutic potential may be enhanced by their ability to interact with other key signaling pathways implicated in neurodegeneration.

Cholinesterase Inhibition

The fundamental mechanism of Velnacrine and its derivatives is the reversible inhibition of both AChE and BuChE. By binding to the active site of these enzymes, they prevent the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to be responsible for the observed improvements in cognitive function.

Cholinesterase_Inhibition cluster_0 Synaptic Cleft ACh Acetylcholine AChE AChE / BuChE ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binds Choline Choline + Acetate AChE->Choline Velnacrine Velnacrine Derivative Velnacrine->AChE Inhibits Signal Signal Transduction Receptor->Signal

Caption: Cholinesterase inhibition by Velnacrine derivatives.

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor, plays a crucial role in synaptic plasticity and memory.[14][15] However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal cell death in neurodegenerative diseases.[16] Some tacrine derivatives have been shown to act as non-competitive antagonists of the NMDA receptor, blocking the ion channel and preventing excessive calcium influx.[15][17] This suggests a neuroprotective role for these compounds beyond their effects on cholinergic signaling.

NMDA_Antagonism cluster_0 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Neuroprotection Neuroprotection Velnacrine Velnacrine Derivative Velnacrine->NMDAR Blocks Channel Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity

Caption: NMDA receptor antagonism by Velnacrine derivatives.

Inhibition of Amyloid-Beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides into plaques is a central pathological feature of Alzheimer's disease. These aggregates are neurotoxic and contribute to synaptic dysfunction and neuronal loss. Several studies have suggested that tacrine and its derivatives can inhibit the aggregation of Aβ peptides, potentially by interfering with the initial nucleation process or by destabilizing pre-formed fibrils.[18][19] This anti-aggregation activity represents another important therapeutic avenue for Velnacrine derivatives.

Amyloid_Aggregation cluster_0 Extracellular Space APP Amyloid Precursor Protein (APP) Abeta_monomer Aβ Monomer APP->Abeta_monomer Cleavage by Secretases β- & γ-Secretase Abeta_oligomer Aβ Oligomer Abeta_monomer->Abeta_oligomer Aggregation Abeta_plaque Aβ Plaque Abeta_oligomer->Abeta_plaque Aggregation Neurotoxicity Neurotoxicity Abeta_plaque->Neurotoxicity Velnacrine Velnacrine Derivative Velnacrine->Abeta_monomer Inhibits Aggregation Velnacrine->Abeta_oligomer Inhibits Aggregation

Caption: Inhibition of amyloid-beta aggregation.

Anti-Inflammatory Effects via JAK-STAT Pathway Modulation

Neuroinflammation is increasingly recognized as a critical component of Alzheimer's disease pathology. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade that regulates inflammatory responses.[20][21][22][23] Dysregulation of this pathway can lead to the overproduction of pro-inflammatory cytokines. Emerging evidence suggests that some cholinesterase inhibitors may possess anti-inflammatory properties, potentially through the modulation of the JAK-STAT pathway. This could involve the inhibition of pro-inflammatory cytokine signaling and the promotion of anti-inflammatory responses, thereby reducing neuroinflammation and its detrimental effects on neuronal health.

JAK_STAT_Pathway cluster_0 Inflammatory Signaling Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Velnacrine Velnacrine Derivative Velnacrine->JAK Inhibits?

Caption: Potential modulation of the JAK-STAT pathway.

Conclusion and Future Directions

Velnacrine derivatives represent a promising class of multi-target compounds for the potential treatment of Alzheimer's disease and other neurodegenerative disorders. While their primary mechanism of action as cholinesterase inhibitors is well-established, their ability to engage with other critical pathological pathways, including excitotoxicity, amyloid-beta aggregation, and neuroinflammation, highlights their therapeutic potential. The data summarized in this guide underscores the importance of continued structure-activity relationship studies to optimize the potency, selectivity, and safety of these derivatives.

Future research should focus on several key areas:

  • Elucidation of Detailed Molecular Interactions: High-resolution structural studies of Velnacrine derivatives in complex with their various targets will be crucial for rational drug design.

  • In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies in relevant animal models of neurodegeneration are needed to validate the in vitro findings and to assess the therapeutic index of novel derivatives.

  • Exploration of Novel Derivatives: The synthesis and evaluation of new Velnacrine analogs with diverse structural modifications may lead to the discovery of compounds with superior multi-target activity and improved pharmacokinetic properties.

  • Clinical Translation: For the most promising candidates, well-designed clinical trials will be necessary to determine their efficacy and safety in human patients.

References

Methodological & Application

Application Note: High-Throughput Analysis of Velnacrine in Human Plasma Using Velnacrine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Velnacrine in human plasma. Velnacrine-d4, a stable isotope-labeled analog, is employed as the internal standard to ensure accuracy and precision. The simple and efficient protein precipitation-based sample preparation, coupled with a rapid chromatographic separation, allows for a high-throughput analysis suitable for pharmacokinetic studies in drug development. This method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the rigorous requirements for bioanalytical method validation.

Introduction

Velnacrine, also known as 9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a potent, reversible inhibitor of acetylcholinesterase and has been investigated for the treatment of Alzheimer's disease.[1] Accurate and reliable quantification of Velnacrine in biological matrices is essential for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability in sample processing and matrix effects, thereby improving the overall quality of the analytical data.[4] This application note presents a fully validated LC-MS/MS method for the determination of Velnacrine in human plasma.

Experimental Protocols

Materials and Reagents
  • Velnacrine (purity ≥98%) and this compound (purity ≥98%, isotopic purity ≥99%) were sourced from a commercial supplier.

  • HPLC-grade methanol and acetonitrile were purchased from a reputable chemical supplier.

  • Formic acid (LC-MS grade) was also purchased from a reputable chemical supplier.

  • Human plasma (with K2EDTA as anticoagulant) was obtained from a certified biobank.

  • Ultrapure water was generated using a laboratory water purification system.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

Sample Preparation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

Liquid Chromatography Conditions
ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 2.5 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.4 min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 5.0 minutes
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Velnacrine215.1186.125
This compound219.1190.125

Results and Discussion

The developed LC-MS/MS method was validated according to regulatory guidelines. The validation parameters assessed included linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve for Velnacrine in human plasma was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently ≥0.995. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio greater than 10.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression Equation
Velnacrine0.1 - 100y = 0.0254x + 0.00120.998
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in Table 2. The precision (%CV) was within 15%, and the accuracy (%Bias) was within ±15% for all QC levels, demonstrating the reliability of the method.

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
Low0.36.8-2.58.2-1.8
Medium104.51.25.90.9
High803.10.54.30.7
Recovery and Matrix Effect

The extraction recovery of Velnacrine and this compound was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to those of neat solutions. The results are presented in Table 3. The recovery was consistent and reproducible, and no significant matrix effect was observed.

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Velnacrine0.392.598.7
8095.1101.2
This compound10094.399.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_addition Add this compound (IS) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Injection supernatant->hplc separation Chromatographic Separation (C18 Column) hplc->separation ms_detection MS/MS Detection (MRM) separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Velnacrine.

internal_standard_logic cluster_analyte Analyte (Velnacrine) cluster_is Internal Standard (this compound) cluster_quantification Quantitative Analysis analyte_signal Analyte Peak Area analyte_variation Signal Variation (due to matrix effects, extraction loss, etc.) analyte_signal->analyte_variation ratio Peak Area Ratio (Analyte/IS) analyte_variation->ratio is_signal IS Peak Area is_variation Similar Signal Variation is_signal->is_variation is_variation->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Accurate Concentration calibration_curve->concentration

Caption: Role of the internal standard in quantitative LC-MS/MS analysis.

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Velnacrine in human plasma using this compound as an internal standard. The simple sample preparation and fast chromatography make it suitable for high-throughput bioanalysis. The method was successfully validated, demonstrating excellent performance in terms of linearity, precision, accuracy, and recovery. This method can be readily implemented in clinical and preclinical studies to support the development of Velnacrine.

References

Application Note: High-Throughput Quantification of Velnacrine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Velnacrine in human plasma. The assay utilizes Velnacrine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Velnacrine.

Introduction

Velnacrine, the major metabolite of Tacrine, is an acetylcholinesterase inhibitor that has been investigated for the treatment of Alzheimer's disease.[1][2][3] Accurate measurement of Velnacrine concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This protocol details a validated method for the determination of Velnacrine in plasma samples using LC-MS/MS, a technique that offers high selectivity and sensitivity for bioanalytical applications.

Experimental

Materials and Reagents
  • Velnacrine (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • 96-well collection plates

  • Centrifuge

  • Vortex mixer

Sample Preparation

A protein precipitation method is employed for sample cleanup.[4][5][6]

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (100 ng/mL in 50% methanol).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 analytical column.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Time (min)
0.0
2.0
2.1
2.2
3.0
Mass Spectrometry

The analysis is performed in the positive ion mode using Multiple Reaction Monitoring (MRM).

ParameterVelnacrineThis compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) [To be determined][To be determined]
Product Ion (m/z) [To be determined][To be determined]
Dwell Time (ms) 100100
Collision Energy (V) [To be determined][To be determined]
Declustering Potential (V) [To be determined][To be determined]

Note: The specific MRM transitions and optimal MS parameters for Velnacrine and this compound need to be experimentally determined.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.

Linearity

The calibration curve is constructed by plotting the peak area ratio of Velnacrine to this compound against the nominal concentration of Velnacrine.

AnalyteCalibration Range (ng/mL)
Velnacrine0.1 - 100>0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low <15%<15%±15%±15%
Medium <15%<15%±15%±15%
High <15%<15%±15%±15%
Stability

The stability of Velnacrine in plasma is assessed under various conditions to ensure sample integrity during collection, processing, and storage.[7][8]

Stability ConditionDurationTemperatureResult
Bench-top 4 hoursRoom TemperatureStable
Freeze-Thaw (3 cycles) --20°C to Room Temp.Stable
Long-term 30 days-80°CStable

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add this compound IS (10 µL) plasma->add_is add_acn Add Acetonitrile (150 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation injection->hplc ms MS/MS Detection hplc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of Velnacrine in plasma.

Conclusion

This application note provides a detailed protocol for the sensitive and reliable quantification of Velnacrine in human plasma using LC-MS/MS with a deuterated internal standard. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Velnacrine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine is a potent, reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. As a hydroxylated derivative of tacrine, velnacrine was investigated for its potential therapeutic benefits in Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cholinergic neurotransmission.[1][2][3][4] High-throughput screening (HTS) assays for AChE inhibitors are crucial in the discovery and development of new therapeutic agents for Alzheimer's and other neurological conditions. Velnacrine-d4, a deuterated form of velnacrine, serves as an essential internal standard for accurate quantification in mass spectrometry-based bioanalytical methods, which are vital for pharmacokinetic and metabolic studies.

These application notes provide detailed protocols for HTS assays to identify and characterize AChE inhibitors like velnacrine and for the quantitative analysis of velnacrine using this compound.

Application 1: High-Throughput Screening for Acetylcholinesterase Inhibitors

This section outlines a protocol for a biochemical HTS assay to identify inhibitors of acetylcholinesterase. The assay is based on the Ellman method, which uses acetylthiocholine as a substrate. Its hydrolysis by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically.

Experimental Protocol: Colorimetric AChE Inhibition HTS Assay

Materials and Reagents:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (including Velnacrine as a positive control) dissolved in DMSO

  • 384-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of test compounds and Velnacrine (positive control) in DMSO.

  • Assay Protocol:

    • Add 2 µL of the test compound dilutions or controls (DMSO for negative control, Velnacrine for positive control) to the wells of a 384-well microplate.

    • Add 20 µL of a solution containing AChE and DTNB in phosphate buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(V_negative_control - V_sample) / V_negative_control] * 100

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The inhibitory activities of test compounds are typically presented as IC50 values. For context, the table below shows representative IC50 values for known AChE inhibitors.

CompoundTargetIC50 (µM)
TacrineAcetylcholinesterase0.02
DonepezilAcetylcholinesterase0.0067
RivastigmineAcetylcholinesterase0.1
GalantamineAcetylcholinesterase0.4
VelnacrineAcetylcholinesteraseExpected to be in the low micromolar to nanomolar range

Experimental Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate (Serial Dilutions) Dispense_Cmpd Dispense Compounds (2 µL) Compound_Plate->Dispense_Cmpd Reagent_Mix Reagent Mix (AChE + DTNB) Dispense_Reagent Dispense Reagent Mix (20 µL) Reagent_Mix->Dispense_Reagent Substrate Substrate (ATCI) Dispense_Substrate Dispense Substrate (20 µL) Substrate->Dispense_Substrate Incubate Incubate (15 min) Dispense_Reagent->Incubate Incubate->Dispense_Substrate Read_Plate Read Absorbance @ 412nm (Kinetic Read) Dispense_Substrate->Read_Plate Calc_Rate Calculate Reaction Rate Read_Plate->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition IC50_Curve Generate IC50 Curve Calc_Inhibition->IC50_Curve Results Identify Hits IC50_Curve->Results

Caption: High-Throughput Screening (HTS) workflow for AChE inhibitors.

Application 2: Quantitative Analysis of Velnacrine using this compound by LC-MS/MS

This section provides a protocol for the quantification of velnacrine in biological matrices (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.

Experimental Protocol: LC-MS/MS Quantification

Materials and Reagents:

  • Velnacrine analytical standard

  • This compound internal standard

  • Human plasma (or other biological matrix)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation (Protein Precipitation & SPE):

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed for 10 minutes.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol with formic acid).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate velnacrine from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Velnacrine: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 215.1 -> 186.1)

        • This compound: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 219.1 -> 190.1)

  • Data Analysis:

    • Integrate the peak areas for both velnacrine and this compound.

    • Calculate the peak area ratio (Velnacrine / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the velnacrine standards.

    • Determine the concentration of velnacrine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The results of the quantitative analysis are typically presented in a table showing the concentrations of velnacrine in the unknown samples, along with quality control data.

Sample IDVelnacrine Peak AreaThis compound Peak AreaPeak Area RatioConcentration (ng/mL)
Blank0150,00000
Standard 11,500152,0000.00991
Standard 214,800149,5000.099010
QC Low4,600151,0000.03053.1
QC High74,500148,0000.503450.5
Unknown 122,300150,5000.148214.9

LC-MS/MS Quantification Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precip Protein Precipitation Add_IS->Protein_Precip SPE Solid Phase Extraction Protein_Precip->SPE Reconstitute Reconstitute SPE->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Ratio_Calc Calculate Peak Area Ratio Peak_Integration->Ratio_Calc Cal_Curve Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantify Unknowns Cal_Curve->Quantification

Caption: Workflow for LC-MS/MS quantification of Velnacrine.

Signaling Pathway

Acetylcholinesterase and Cholinergic Synaptic Transmission

Velnacrine exerts its effect by inhibiting acetylcholinesterase at the cholinergic synapse. The following diagram illustrates the mechanism of action.

AChE_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Release Choline_Uptake Choline Transporter AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Choline->Choline_Uptake Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation Velnacrine Velnacrine Velnacrine->AChE Inhibition

Caption: Inhibition of AChE by Velnacrine at the cholinergic synapse.

References

Application Note: High-Throughput Quantification of Velnacrine in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Velnacrine in human plasma. Velnacrine, a potent acetylcholinesterase inhibitor, has been investigated for the treatment of Alzheimer's disease. This method utilizes a stable isotope-labeled internal standard, Velnacrine-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies in drug development. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. All quantitative data, experimental protocols, and method validation parameters are presented in detail.

Introduction

Velnacrine is a reversible cholinesterase inhibitor that has been studied for its potential to improve cognitive function in patients with Alzheimer's disease.[1] Accurate and reliable quantification of Velnacrine in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments during preclinical and clinical development. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is best practice as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Velnacrine using this compound as the internal standard.

Experimental

Materials and Reagents
  • Velnacrine (purity ≥98%)

  • This compound (purity ≥98%, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Standard Solutions

Stock Solutions (1 mg/mL): Stock solutions of Velnacrine and this compound were prepared by dissolving the accurately weighed compounds in methanol.

Working Standard Solutions: Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

Internal Standard (IS) Working Solution (100 ng/mL): The this compound stock solution was diluted with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

Sample Preparation

A liquid-liquid extraction (LLE) method was employed for the extraction of Velnacrine and this compound from human plasma.

  • Pipette 100 µL of human plasma into a 1.5 mL polypropylene tube.

  • Add 25 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer (500 µL) to a new 1.5 mL tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation was achieved using a gradient elution on a C18 reversed-phase column.

ParameterValue
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 5 minutes

Gradient Program:

Time (min)%A%B
0.09010
2.51090
3.51090
3.69010
5.09010
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of Velnacrine and its deuterated internal standard. The molecular weight of Velnacrine is 214.26 g/mol .[1][2][3][4][5] Based on its structure, the protonated molecule [M+H]+ at m/z 215.3 is expected. The deuterated standard, this compound, would have a protonated molecule [M+H]+ at m/z 219.3, assuming deuteration on the tetrahydroacridine ring.

Predicted MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Velnacrine (Quantifier) 215.3186.225150
Velnacrine (Qualifier) 215.3158.135150
This compound (IS) 219.3190.225150

Note: The specific product ions and collision energies are predicted based on the fragmentation of similar acridine structures and would require experimental optimization.

Ion Source Parameters:

ParameterValue
IonSpray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Collision Gas 9 psi

Method Validation (Summary)

A full method validation would be performed according to the FDA and EMA guidelines on bioanalytical method validation. The following parameters would be assessed:

ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision CV ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits
Stability Stable under various storage and handling conditions

Results and Discussion

This application note provides a starting point for the development of a robust and sensitive LC-MS/MS method for the quantification of Velnacrine in human plasma. The use of a deuterated internal standard is critical for achieving the accuracy and precision required for regulated bioanalysis. The proposed liquid-liquid extraction procedure is a simple and effective method for sample clean-up, and the chromatographic and mass spectrometric conditions are optimized for high throughput and sensitivity.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 25 µL this compound (IS) plasma->add_is basify Add 50 µL 0.1 M NaOH add_is->basify add_mtbe Add 600 µL MTBE basify->add_mtbe vortex1 Vortex 5 min add_mtbe->vortex1 centrifuge Centrifuge 10 min vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject lc Chromatographic Separation (C18 Column, Gradient Elution) inject->lc ms Mass Spectrometry Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration (Analyte/IS Ratio) integrate->calculate

Caption: Experimental workflow for Velnacrine analysis.

G cluster_method_dev Method Development Steps select_is Select Internal Standard (this compound) optimize_ms Optimize MS/MS Parameters (MRM Transitions, CE) select_is->optimize_ms develop_lc Develop LC Method (Column, Mobile Phase, Gradient) optimize_ms->develop_lc optimize_prep Optimize Sample Preparation (Extraction Solvent, pH) develop_lc->optimize_prep validate Method Validation (FDA/EMA Guidelines) optimize_prep->validate

Caption: Logical steps in LC-MS/MS method development.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Velnacrine in human plasma. The use of a deuterated internal standard ensures the accuracy and robustness of the assay, making it well-suited for supporting pharmacokinetic studies in the development of Velnacrine and other related compounds. The detailed protocol and method parameters provide a solid foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for the Sample Preparation of Velnacrine-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Velnacrine-d4 from biological matrices, including plasma/serum and urine. The methodologies described are based on established bioanalytical techniques and data from studies on the parent compound, Velnacrine, and its structural analog, Tacrine. This compound, as a deuterated internal standard, is crucial for accurate quantification in chromatography-based assays. The use of a stable isotope-labeled internal standard like this compound helps to correct for variability during sample preparation and analysis, ensuring robust and reliable results.

Introduction to Sample Preparation Techniques

The accurate quantification of drugs and their metabolites in biological matrices is fundamental in pharmacokinetic and toxicokinetic studies. Sample preparation is a critical step to remove interfering substances, such as proteins and salts, and to concentrate the analyte of interest before instrumental analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of sample preparation technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the required sensitivity of the assay.

This document outlines three common and effective sample preparation techniques:

  • Protein Precipitation (PPT): A simple and rapid method for removing proteins from plasma or serum samples.

  • Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A versatile and selective method that uses a solid sorbent to isolate and concentrate analytes from a liquid sample.

Section 1: Protein Precipitation for this compound in Plasma/Serum

Protein precipitation is a straightforward and widely used technique for the rapid cleanup of plasma and serum samples. It involves the addition of an organic solvent, typically acetonitrile, to denature and precipitate plasma proteins, which are then removed by centrifugation. This method is favored for its simplicity and high throughput.

Quantitative Data Summary
ParameterTypical PerformanceReference
Recovery >80%[1]
Precision (CV%) <15%[1]
Matrix Effect Variable, requires assessmentGeneral Knowledge
Experimental Protocol: Protein Precipitation with Acetonitrile

This protocol is a general procedure and should be optimized for your specific application and LC-MS/MS system.

Materials:

  • Blank plasma/serum

  • This compound spiking solution

  • Acetonitrile (ACN), HPLC grade, chilled

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the plasma/serum sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of this compound working solution to each sample, calibrator, and quality control sample to achieve the final desired concentration.

  • Protein Precipitation: Add 300 µL of chilled acetonitrile to the microcentrifuge tube. This represents a 3:1 (v/v) ratio of ACN to plasma.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram: Protein Precipitation

protein_precipitation start Start: Plasma/Serum Sample add_is Add this compound (Internal Standard) start->add_is add_acn Add Acetonitrile (3:1 v/v) add_is->add_acn vortex Vortex (30s) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Workflow for Protein Precipitation.

Section 2: Liquid-Liquid Extraction for this compound in Biological Matrices

Liquid-Liquid Extraction (LLE) is a sample preparation technique based on the principle of differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For basic compounds like Velnacrine, LLE under alkaline conditions is effective.

Quantitative Data Summary

Studies on the parent compound, tacrine, and its hydroxylated metabolites provide valuable insights into the expected performance of LLE for Velnacrine. A study involving the LLE of tacrine and its three monohydroxylated metabolites (including 1-hydroxy-tacrine, which is Velnacrine) from rat plasma and brain homogenate using ethyl acetate reported high extraction recoveries.[2]

Analyte/MatrixExtraction Recovery (%)Reference
Tacrine in Rat Plasma 82.1 ± 5.6[2]
1-OH-Tacrine in Rat Plasma 93.2 ± 6.1[2]
Tacrine in Brain Homogenate 85.4 ± 4.9[2]
1-OH-Tacrine in Brain Homogenate 90.7 ± 5.3[2]

A separate highly sensitive LC-MS/MS method for tacrine in rat plasma using LLE with ethyl acetate was also developed and validated according to FDA guidelines.[3]

Experimental Protocol: Liquid-Liquid Extraction from Plasma/Serum

Materials:

  • Blank plasma/serum

  • This compound spiking solution

  • Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethyl Acetate, HPLC grade

  • Microcentrifuge tubes (e.g., 2 mL)

  • Vortex mixer

  • Microcentrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

  • Autosampler vials

Procedure:

  • Sample Aliquoting and Spiking: To 100 µL of plasma/serum in a microcentrifuge tube, add the this compound internal standard.

  • Alkalinization: Add 50 µL of 0.1 M NaOH to make the sample alkaline (pH > 9).

  • Extraction Solvent Addition: Add 1 mL of ethyl acetate to the tube.

  • Extraction: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase or a suitable reconstitution solvent.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Protocol: Liquid-Liquid Extraction from Urine

Materials:

  • Blank urine

  • This compound spiking solution

  • Ammonium hydroxide or Sodium Hydroxide solution

  • Ethyl Acetate or other suitable organic solvent

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator

  • Reconstitution solvent

  • Autosampler vials

Procedure:

  • Sample Aliquoting and Spiking: To 500 µL of urine in a centrifuge tube, add the this compound internal standard.

  • Alkalinization: Adjust the pH of the urine sample to > 9 with ammonium hydroxide or NaOH.

  • Extraction Solvent Addition: Add 2 mL of ethyl acetate.

  • Extraction: Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Organic Layer Transfer: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Workflow Diagram: Liquid-Liquid Extraction

liquid_liquid_extraction start Start: Biological Sample (Plasma/Urine) add_is Add this compound start->add_is alkalinize Alkalinize (pH > 9) add_is->alkalinize add_solvent Add Organic Solvent (e.g., Ethyl Acetate) alkalinize->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Workflow for Liquid-Liquid Extraction.

Section 3: Solid-Phase Extraction for this compound in Biological Matrices

Solid-Phase Extraction (SPE) offers a more selective sample cleanup compared to PPT and LLE. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. For a basic compound like Velnacrine, a cation-exchange or a reversed-phase sorbent can be used.

Quantitative Data Summary

While specific SPE recovery data for this compound is not available, SPE methods for tacrine have been reported.[4] General SPE methods for drugs of abuse in urine using mixed-mode cation exchange cartridges show excellent recoveries, often in the range of 80-110%.

ParameterExpected PerformanceReference
Recovery 80-110%General SPE literature
Precision (CV%) <15%General SPE literature
Matrix Effect Generally lowGeneral SPE literature
Experimental Protocol: Solid-Phase Extraction from Plasma/Serum

This protocol is a general guideline using a mixed-mode cation exchange SPE cartridge and should be optimized.

Materials:

  • Blank plasma/serum

  • This compound spiking solution

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Phosphoric acid or Formic acid solution (for sample pretreatment)

  • Methanol, HPLC grade

  • Ammonium hydroxide

  • SPE vacuum manifold or positive pressure processor

  • Solvent evaporator

  • Reconstitution solvent

  • Autosampler vials

Procedure:

  • Sample Pretreatment: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid. Add the this compound internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pretreated sample onto the conditioned cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M HCl or 2% formic acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Experimental Protocol: Solid-Phase Extraction from Urine

Materials:

  • Blank urine

  • This compound spiking solution

  • Mixed-mode or reversed-phase SPE cartridges

  • Buffer for pH adjustment (e.g., phosphate buffer)

  • Methanol, HPLC grade

  • Elution solvent (e.g., methanol with 5% formic acid or 5% ammonium hydroxide in methanol)

  • SPE manifold

  • Solvent evaporator

  • Reconstitution solvent

  • Autosampler vials

Procedure:

  • Sample Pretreatment: To 1 mL of urine, add the this compound internal standard and 1 mL of a suitable buffer to adjust the pH.

  • Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol and 1 mL of water.

  • Sample Loading: Load the pretreated urine sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of an appropriate organic/aqueous wash solution (e.g., 5% methanol in water).

  • Elution: Elute the analyte with 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in 100 µL of mobile phase.

  • Analysis: Analyze by LC-MS/MS.

Workflow Diagram: Solid-Phase Extraction

solid_phase_extraction start Start: Biological Sample pretreatment Sample Pretreatment (Dilution, pH adjustment, IS) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing Step(s) loading->washing elution Analyte Elution washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Workflow for Solid-Phase Extraction.

Conclusion

The selection of the most appropriate sample preparation technique for this compound will depend on the specific requirements of the bioanalytical study, including the desired level of sensitivity, sample throughput, and the complexity of the biological matrix.

  • Protein Precipitation is ideal for high-throughput screening and early-stage discovery studies where speed is essential.

  • Liquid-Liquid Extraction offers a good balance of cleanliness and recovery and is a robust method for many applications.

  • Solid-Phase Extraction provides the cleanest extracts and is often the method of choice for validated, regulated bioanalysis where the highest sensitivity and selectivity are required.

For all methods, it is crucial to perform a thorough method validation, including assessments of recovery, matrix effects, precision, accuracy, and stability, to ensure the reliability of the quantitative data. The use of this compound as an internal standard is highly recommended to compensate for any variability in the sample preparation process and instrumental analysis.

References

Application Notes and Protocols for Velnacrine-d4 in Preclinical Pharmacokinetics Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Velnacrine, a potent centrally acting acetylcholinesterase (AChE) inhibitor, has been investigated for its therapeutic potential in managing Alzheimer's disease.[1][2][3] Preclinical pharmacokinetic (PK) research is a critical component of drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Velnacrine-d4, a deuterated analog of Velnacrine, serves as an invaluable tool in these studies, primarily as an internal standard for quantitative bioanalysis. Its use ensures the accuracy and precision of analytical methods required to characterize the pharmacokinetic profile of Velnacrine in various biological matrices.

These application notes provide a comprehensive overview of the use of this compound in preclinical pharmacokinetic research, including detailed experimental protocols and data presentation.

Mechanism of Action: Acetylcholinesterase Inhibition

Velnacrine exerts its therapeutic effect by inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[4][5] By inhibiting AChE, Velnacrine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[1][4] This mechanism is particularly relevant to Alzheimer's disease, which is characterized by a deficit in cholinergic function.

cluster_synapse Cholinergic Synapse cluster_effect Downstream Effect Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron IncreasedACh Increased ACh in Synapse AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds to Receptor->Postsynaptic Activates Velnacrine Velnacrine Velnacrine->AChE Inhibits EnhancedSignal Enhanced Cholinergic Signaling IncreasedACh->EnhancedSignal

Figure 1: Velnacrine's Mechanism of Action.

Preclinical Pharmacokinetic Studies

Preclinical PK studies are essential to understand how an organism's body affects a drug.[6] These studies typically involve administering the drug to animal models, such as rats or dogs, and then measuring the drug's concentration in biological fluids (e.g., plasma, urine) and tissues over time.

Experimental Workflow

A typical preclinical pharmacokinetic study workflow involving Velnacrine and its deuterated internal standard, this compound, is outlined below.

cluster_workflow Preclinical Pharmacokinetic Workflow Dosing Dosing of Velnacrine to Animal Models (e.g., Rats) Sampling Collection of Biological Samples (e.g., Blood, Urine) Dosing->Sampling Preparation Sample Preparation (Protein Precipitation, LLE) + Addition of this compound (IS) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing and Pharmacokinetic Modeling Analysis->Data Results Generation of PK Parameters (AUC, Cmax, t1/2) Data->Results

Figure 2: Experimental Workflow.

Detailed Experimental Protocols

The following protocols are generalized from typical preclinical pharmacokinetic studies and should be adapted based on specific experimental needs.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing:

    • Velnacrine can be administered via oral (p.o.) gavage or intravenous (i.v.) injection.

    • The vehicle for administration will depend on the solubility of Velnacrine (e.g., saline, polyethylene glycol).

  • Sample Collection:

    • Blood samples are typically collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.

    • Urine and feces can be collected using metabolic cages over a 24-hour period.

Bioanalytical Method

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Velnacrine in plasma, using this compound as an internal standard.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected Velnacrine concentration range).

    • Add 500 µL of an organic solvent (e.g., ethyl acetate) and vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: A C18 reverse-phase column is typically used.

      • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

      • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Velnacrine and this compound.

Data Presentation

Quantitative data from pharmacokinetic studies are summarized in tables to facilitate comparison and interpretation.

Table 1: Pharmacokinetic Parameters of Velnacrine in Rats (Example Data)

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (ng/mL) 450 ± 751200 ± 150
Tmax (h) 1.5 ± 0.50.1 ± 0.05
AUC (0-t) (ng·h/mL) 1800 ± 3001500 ± 250
t1/2 (h) 3.2 ± 0.82.8 ± 0.6
Bioavailability (%) 60 ± 10-

Data are presented as mean ± standard deviation.

Table 2: Tissue Distribution of Velnacrine in Rats 2 Hours Post-Oral Dose (10 mg/kg) (Example Data)

TissueConcentration (ng/g)
Liver 1500 ± 250
Kidney 800 ± 120
Brain 300 ± 50
Lung 1200 ± 200
Heart 600 ± 90

Data are presented as mean ± standard deviation.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Velnacrine in preclinical pharmacokinetic studies. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust studies to characterize the ADME properties of Velnacrine. This information is critical for the continued development and evaluation of Velnacrine and other acetylcholinesterase inhibitors.

References

Preparation of Calibration Curves for Velnacrine-d4: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of calibration curves for Velnacrine-d4, a deuterated internal standard used in the bioanalytical quantification of Velnacrine. The protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies. Adherence to these guidelines will ensure the generation of accurate and reproducible data for the quantitative analysis of Velnacrine in biological matrices. This application note includes comprehensive experimental procedures, data presentation tables, and a visual representation of the analytical workflow.

Introduction

Velnacrine, also known as 1-hydroxytacrine, is a reversible cholinesterase inhibitor and a major metabolite of Tacrine.[1] It has been investigated for its potential therapeutic effects in Alzheimer's disease. Accurate quantification of Velnacrine in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.

This application note outlines a systematic approach to preparing calibration curves with this compound for the quantification of Velnacrine in a biological matrix, such as human plasma.

Materials and Reagents

  • Velnacrine (Analyte)

  • This compound (Internal Standard)

  • Control human plasma (or other relevant biological matrix)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Calibrated pipettes and tips

Instrumentation

A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer is required for the analysis. The following are representative instrument conditions that may be optimized for a specific system.

Liquid Chromatography (LC) Conditions
ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient To be optimized for analyte separation
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry (MS) Conditions
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Velnacrine MRM Transition m/z 215.3 → 186.1 (Proposed)
This compound MRM Transition m/z 219.3 → 190.1 (Proposed)
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Note: The proposed MRM transitions are based on the molecular weights of Velnacrine (214.26 g/mol ) and this compound (approx. 218.29 g/mol for the free base), assuming a protonated precursor ion [M+H]+ and a subsequent neutral loss (e.g., loss of ethylamine).[2][3] These transitions must be optimized on the specific mass spectrometer being used.

Experimental Protocol

Preparation of Stock and Working Solutions
  • Velnacrine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Velnacrine in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Velnacrine Working Solutions: Prepare a series of Velnacrine working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to achieve the desired concentrations for spiking into the biological matrix.

  • This compound Working Solution (Internal Standard): Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) methanol:water. The optimal concentration of the internal standard should be determined during method development but is often in the mid-range of the calibration curve.

Preparation of Calibration Standards
  • Calibration Curve Range: A typical calibration curve for a related compound, Tacrine, ranges from 0.008 to 53.4 ng/mL.[2] A proposed calibration range for Velnacrine in plasma could be from 0.05 ng/mL (Lower Limit of Quantification, LLOQ) to 50 ng/mL (Upper Limit of Quantification, ULOQ).

  • Spiking Procedure: Prepare eight non-zero calibration standards by spiking the control human plasma with the appropriate Velnacrine working solutions. The final volume of the spiking solution should not exceed 5% of the total plasma volume to avoid significant matrix effects.

  • Blank and Zero Samples: Prepare a "blank" sample consisting of the biological matrix without the analyte or internal standard. Prepare a "zero" sample by adding the internal standard to the biological matrix.

Table 1: Example Calibration Curve Standards

Standard IDVelnacrine Concentration (ng/mL)Volume of Plasma (µL)Volume of Velnacrine Working Solution (µL)
Blank0955 (of diluent)
Zero0955 (of diluent)
STD 1 (LLOQ)0.05955
STD 20.1955
STD 30.5955
STD 42.5955
STD 510955
STD 625955
STD 740955
STD 8 (ULOQ)50955
Sample Preparation (Protein Precipitation)
  • To 100 µL of each calibration standard, quality control sample, and study sample in a microcentrifuge tube, add 10 µL of the this compound working solution (100 ng/mL).

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and inject onto the LC-MS/MS system.

Data Analysis and Acceptance Criteria

  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio (Velnacrine peak area / this compound peak area) against the nominal concentration of Velnacrine for each calibration standard.

  • Regression Analysis: Use a weighted (e.g., 1/x or 1/x²) linear regression to fit the data.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The calculated concentration of at least 75% of the non-zero calibration standards must be within ±15% of their nominal value. For the LLOQ, the deviation should be within ±20%.

    • At least six out of the eight non-zero standards must meet the acceptance criteria.

Table 2: Acceptance Criteria for Calibration Curve Standards

Concentration LevelAcceptance Criteria (% Deviation from Nominal)
Lower Limit of Quantification (LLOQ)± 20%
Other Calibration Standards± 15%

Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock_vel Velnacrine Stock work_vel Velnacrine Working Stds stock_vel->work_vel stock_d4 This compound Stock work_d4 This compound Working Std stock_d4->work_d4 spike Spike Plasma with Velnacrine & this compound work_vel->spike work_d4->spike plasma Control Plasma plasma->spike cal_stds Calibration Standards (Blank, Zero, LLOQ to ULOQ) spike->cal_stds ppt Protein Precipitation (Acetonitrile) cal_stds->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Injection reconstitute->lcms data Data Acquisition (MRM) lcms->data process Data Processing data->process curve Calibration Curve (Area Ratio vs. Conc.) process->curve

Caption: Experimental workflow for calibration curve preparation.

G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Velnacrine Velnacrine Velnacrine->AChE Inhibits

Caption: Velnacrine's mechanism of action.

Conclusion

This application note provides a comprehensive protocol for the preparation of calibration curves with this compound for the quantitative analysis of Velnacrine in biological matrices. By following these detailed steps for solution preparation, calibration standard spiking, sample preparation, and LC-MS/MS analysis, researchers can generate reliable and accurate data essential for drug development and pharmacokinetic studies. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the mechanism of action of Velnacrine. It is important to note that the specific parameters, especially the MS/MS transitions and LC gradient, should be optimized for the specific instrumentation used in the laboratory.

References

Application Notes and Protocols: Velnacrine-d4 in Neurodegenerative Disease Biomarker Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a potent centrally-acting acetylcholinesterase (AChE) inhibitor, was investigated in the 1990s as a potential therapeutic agent for Alzheimer's disease. While clinical development was halted due to safety concerns, the pharmacological profile of Velnacrine makes its deuterated analog, Velnacrine-d4, a valuable tool for contemporary neurodegenerative disease biomarker research. The incorporation of deuterium atoms can impart a heavier molecular weight and alter metabolic stability without significantly changing the biochemical properties of the molecule. These characteristics make this compound an ideal candidate for use as an internal standard in quantitative bioanalysis and as a tracer in positron emission tomography (PET) imaging studies aimed at elucidating cholinergic system deficits in diseases such as Alzheimer's, Parkinson's, and Lewy Body Dementia.

These application notes provide an overview of the potential uses of this compound in biomarker studies, along with detailed hypothetical protocols for its application in mass spectrometry-based quantification and PET imaging.

Principle Applications

The primary applications of this compound in neurodegenerative disease biomarker studies are:

  • Internal Standard for Quantitative Mass Spectrometry: this compound can serve as an ideal internal standard for the accurate quantification of Velnacrine or other analogous AChE inhibitors in biological matrices such as cerebrospinal fluid (CSF), plasma, and brain tissue homogenates. Its near-identical chemical and physical properties to the unlabeled analyte, combined with its distinct mass, allow for precise correction of matrix effects and variations in sample processing and instrument response.

  • Tracer for Positron Emission Tomography (PET) Imaging: When radiolabeled (e.g., with Carbon-11 or Fluorine-18), this compound can be used as a PET tracer to visualize and quantify AChE density and activity in the living brain. This non-invasive imaging technique can provide crucial insights into the cholinergic deficit that is a hallmark of many neurodegenerative disorders and can be used to assess the target engagement of novel AChE-targeting therapies.

Application 1: this compound as an Internal Standard for LC-MS/MS Quantification of Acetylcholinesterase Inhibitors

This section outlines a hypothetical protocol for the use of this compound as an internal standard for the quantification of an analogous AChE inhibitor in human cerebrospinal fluid (CSF).

Experimental Protocol: Quantification of an AChE Inhibitor in CSF

1. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Analyte (AChE Inhibitor)

  • Human Cerebrospinal Fluid (CSF)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

  • 96-well collection plates

2. Sample Preparation:

  • Thaw CSF samples on ice.

  • Spike 100 µL of each CSF sample, calibration standard, and quality control (QC) sample with 10 µL of this compound working solution (concentration to be optimized).

  • Add 200 µL of 0.1% FA in ACN to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Condition SPE cartridges with 1 mL of ACN followed by 1 mL of 0.1% FA in water.

  • Load the supernatant from the centrifuged samples onto the SPE cartridges.

  • Wash the cartridges with 1 mL of 5% ACN in 0.1% FA in water.

  • Elute the analyte and internal standard with 500 µL of 90% ACN in 0.1% FA in water into a 96-well collection plate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the samples in 100 µL of the initial mobile phase (e.g., 10% ACN in 0.1% FA in water).

3. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: Optimized for separation of analyte and IS

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: To be determined based on the specific AChE inhibitor.

    • This compound (IS): Precursor ion > Product ion (to be determined empirically, e.g., m/z 243.2 > 186.1)

Data Presentation

Table 1: Hypothetical Calibration Curve for AChE Inhibitor Quantification using this compound as an Internal Standard

Standard Concentration (ng/mL)Analyte Peak AreaThis compound (IS) Peak AreaAnalyte/IS Peak Area Ratio
0.15,2341,054,3210.005
0.526,1701,065,4320.025
1.051,8901,043,2100.050
5.0259,4501,055,6780.246
10.0521,3401,048,7650.497
50.02,605,7001,051,2342.479
100.05,225,6001,049,8764.977

Table 2: Hypothetical Quality Control Sample Analysis

QC LevelNominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)CV (%)
Low0.30.2996.74.5
Medium8.08.2102.53.1
High80.078.998.62.8

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis CSF_Sample CSF Sample Spike_IS Spike with this compound (IS) CSF_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC Mass_Spec Mass Spectrometry (MRM) UHPLC->Mass_Spec Peak_Integration Peak Integration Mass_Spec->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification

Caption: Workflow for LC-MS/MS quantification using this compound.

Application 2: [¹¹C]this compound as a PET Tracer for Brain Acetylcholinesterase Imaging

This section describes a hypothetical protocol for a PET imaging study in human subjects to measure brain AChE activity using [¹¹C]this compound.

Experimental Protocol: Brain AChE PET Imaging

1. Radiosynthesis of [¹¹C]this compound:

  • The synthesis would likely involve the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. The d4-modification on a part of the molecule distal to the radiolabeling site would ensure the tracer's metabolic profile is more predictable.

2. Subject Preparation:

  • Subjects should fast for at least 4 hours prior to the scan.

  • An intravenous catheter will be placed for radiotracer injection and, if required, for arterial blood sampling.

  • The subject's head will be positioned in the PET scanner and immobilized using a head holder.

  • A transmission scan for attenuation correction will be performed.

3. PET Scan Acquisition:

  • A bolus injection of [¹¹C]this compound (e.g., 370 MBq) will be administered intravenously.

  • Dynamic PET data will be acquired in list mode for 90 minutes.

  • For kinetic modeling, arterial blood samples will be collected throughout the scan to measure the arterial input function.

4. Image Reconstruction and Analysis:

  • PET images will be reconstructed using an appropriate algorithm (e.g., OSEM).

  • Regions of interest (ROIs) will be drawn on co-registered MRI scans for brain regions known to have high AChE density (e.g., striatum, cortex, hippocampus).

  • Time-activity curves (TACs) will be generated for each ROI.

  • Kinetic modeling (e.g., two-tissue compartment model) will be applied to the TACs to estimate the volume of distribution (VT), which is proportional to the density of AChE.

Data Presentation

Table 3: Hypothetical [¹¹C]this compound PET Imaging Results in Healthy Controls and Alzheimer's Disease Patients

Brain RegionHealthy Control VT (mean ± SD)Alzheimer's Disease VT (mean ± SD)% Differencep-value
Striatum8.5 ± 1.26.2 ± 1.5-27.1%<0.01
Frontal Cortex6.3 ± 0.94.5 ± 1.1-28.6%<0.01
Hippocampus5.8 ± 1.03.9 ± 0.8-32.8%<0.001
Cerebellum2.1 ± 0.52.0 ± 0.6-4.8%>0.05

Signaling Pathway and Experimental Workflow Diagram

G cluster_cholinergic_synapse Cholinergic Synapse cluster_pet_workflow PET Imaging Workflow ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Velnacrine_d4 [¹¹C]this compound Velnacrine_d4->AChE Inhibition Injection Inject [¹¹C]this compound PET_Scan Dynamic PET Scan Injection->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling Image_Reconstruction->Kinetic_Modeling AChE_Quantification Quantify AChE Density (Vtextsubscript{T}) Kinetic_Modeling->AChE_Quantification

Caption: Cholinergic synapse and PET imaging workflow.

Conclusion

This compound represents a valuable, albeit currently underutilized, tool for advancing our understanding of the cholinergic system's role in neurodegenerative diseases. Its potential application as an internal standard in mass spectrometry can significantly improve the accuracy and reliability of biomarker quantification in complex biological matrices. Furthermore, as a PET tracer, it offers a powerful method for in vivo assessment of AChE activity, which can aid in early diagnosis, patient stratification, and the evaluation of novel therapeutic interventions. The protocols and data presented herein provide a framework for researchers to explore the utility of this compound in their own neurodegenerative disease biomarker studies. Further validation and optimization of these hypothetical applications are warranted to fully realize the potential of this deuterated compound.

Application Notes and Protocols for Optimal Detection of Velnacrine-d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine is a potent, centrally acting acetylcholinesterase (AChE) inhibitor that was investigated for the treatment of Alzheimer's disease. As with many drug development programs, the use of a stable isotope-labeled internal standard, such as Velnacrine-d4, is crucial for accurate and precise quantification in biological matrices by mass spectrometry. This document provides detailed application notes and protocols for the optimal detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established principles for the analysis of structurally similar compounds and are intended to serve as a comprehensive guide for researchers in this field.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a simple and efficient liquid-liquid extraction method for the isolation of Velnacrine and this compound from plasma samples.

Materials:

  • Human or animal plasma

  • Velnacrine and this compound analytical standards

  • Acetonitrile (ACN), HPLC grade

  • Ethyl acetate, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in 50% ACN).

  • Vortex for 30 seconds to ensure thorough mixing.

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to extract the analytes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (see LC-MS/MS method below).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section details the optimized LC-MS/MS parameters for the sensitive and selective detection of Velnacrine and this compound.

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry Settings:

The following parameters should be optimized for the specific instrument in use. The provided values are a starting point based on the analysis of similar compounds.

ParameterVelnacrineThis compound
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 215.1m/z 219.1
Product Ion (Q3) m/z 187.1m/z 191.1
Dwell Time 100 ms100 ms
Collision Energy (CE) To be optimized (start at 25 eV)To be optimized (start at 25 eV)
Declustering Potential (DP) To be optimized (start at 60 V)To be optimized (start at 60 V)

Data Presentation: Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Velnacrine, using this compound as an internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Velnacrine 215.1187.125 (Optimizable)60 (Optimizable)
This compound (Internal Standard) 219.1191.125 (Optimizable)60 (Optimizable)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Velnacrine using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification signaling_pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Velnacrine Velnacrine Velnacrine->AChE Inhibits

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Loss with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal loss or variability when using deuterated internal standards in LC-MS/MS applications. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and provide detailed experimental protocols to help you diagnose and resolve them.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard (IS) signal decreasing or disappearing during my LC-MS/MS run?

A1: Signal loss of a deuterated internal standard can stem from several factors. The most common culprits are matrix effects, where components in your sample interfere with the ionization of the IS.[1] Other potential causes include instability of the deuterated standard (H/D back-exchange), ion suppression from the analyte itself, or issues with the LC-MS system.[2][3]

Q2: What is the "deuterium isotope effect" and how can it cause signal loss?

A2: The deuterium isotope effect refers to the change in physicochemical properties of a molecule when hydrogen is replaced by deuterium.[4] This can lead to a slight difference in retention time between the analyte and its deuterated internal standard on a reversed-phase chromatography column.[4] If the analyte and IS separate, they may be affected differently by ion suppression zones in the matrix, leading to inaccurate quantification and apparent signal loss of the IS.[1][4][5]

Q3: Can my analyte suppress the signal of its own deuterated internal standard?

A3: Yes, even when co-eluting perfectly, an analyte and its deuterated internal standard can compete for ionization.[2] This mutual ion suppression is often concentration-dependent.[6] As the analyte concentration increases, it can suppress the signal of the constant-concentration internal standard.[6]

Q4: How can I be sure my deuterated internal standard is stable throughout my sample preparation and analysis?

A4: Deuterated internal standards can be susceptible to H/D back-exchange, particularly in acidic or basic solutions.[7] To assess stability, you can incubate the deuterated standard in your sample matrix or relevant solvent conditions for a period equivalent to your sample preparation and run time. Subsequently, analyze the sample to check for any decrease in the deuterated IS signal or an increase in the signal of the unlabeled analyte.

Q5: Are there alternatives to deuterated internal standards if I continue to have problems?

A5: Yes. While deuterated standards are common due to their cost-effectiveness, stable isotope-labeled (SIL) internal standards using ¹³C or ¹⁵N are excellent alternatives.[8] These heavier isotopes do not typically exhibit the same chromatographic isotope effect and are not prone to back-exchange, offering more robust performance.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a primary cause of signal variability.[1]

Symptoms:

  • Inconsistent internal standard peak areas across different samples.

  • Poor reproducibility of analyte/IS ratios in replicate injections of the same sample.

  • Significant signal difference when comparing the IS response in a clean solvent versus a sample matrix.

Experimental Protocol: Post-Extraction Addition for Matrix Effect Evaluation

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the initial mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extracted sample.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Interpretation of Results:

Matrix Effect (%)InterpretationRecommended Actions
80-120% Minimal matrix effect.Proceed with the current method.
< 80% Ion Suppression.Improve sample cleanup, optimize chromatography, or change ionization source.
> 120% Ion Enhancement.Improve sample cleanup or optimize chromatography.

Troubleshooting Flowchart for Matrix Effects:

A Start: Inconsistent IS Signal B Perform Post-Extraction Addition Experiment A->B C Calculate Matrix Effect (ME) B->C D Is ME between 80-120%? C->D E Minimal Matrix Effect. Investigate other causes. D->E Yes F Significant Matrix Effect Detected (Ion Suppression or Enhancement) D->F No G Optimize Sample Preparation (e.g., SPE, LLE, protein precipitation) F->G H Optimize Chromatography (e.g., gradient, column chemistry) F->H I Change Ionization Source (e.g., ESI to APCI) F->I J Problem Resolved? G->J H->J I->J K End J->K Yes L Consider ¹³C or ¹⁵N Labeled IS J->L No L->K

Caption: Troubleshooting workflow for diagnosing and mitigating matrix effects.

Guide 2: Addressing Chromatographic Separation (Deuterium Isotope Effect)

The deuterium isotope effect can cause the analyte and deuterated IS to have different retention times, leading to differential matrix effects.[4]

Symptoms:

  • Visible separation of analyte and IS peaks in the chromatogram.

  • Inconsistent analyte/IS peak area ratios, especially in samples with high matrix interference.

Experimental Protocol: Co-elution Verification

  • Prepare a sample containing both the analyte and the deuterated internal standard in a clean solvent.

  • Inject the sample onto your LC-MS/MS system.

  • Overlay the chromatograms for the analyte and the internal standard.

  • Visually inspect for co-elution. The peaks should perfectly overlap. Even a slight separation can be problematic.[4]

Troubleshooting Strategies for Poor Co-elution:

  • Modify the chromatographic gradient: A shallower gradient can sometimes improve co-elution.

  • Change the column chemistry: Test a column with different selectivity.

  • Use a lower-resolution column: A column with slightly broader peaks may force co-elution, which can be an effective strategy.[4]

  • Switch to a ¹³C or ¹⁵N labeled internal standard: These are less prone to chromatographic separation from the analyte.

Logical Relationship of Isotope Effect and Signal Loss:

A Deuterium Isotope Effect B Altered Physicochemical Properties (e.g., Lipophilicity) A->B C Chromatographic Separation of Analyte and Deuterated IS B->C D Differential Matrix Effects C->D E Inaccurate Quantification & Apparent Signal Loss D->E

Caption: The causal chain from the deuterium isotope effect to signal loss.

Guide 3: Investigating Internal Standard Instability

Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, a phenomenon known as H/D back-exchange.[7]

Symptoms:

  • Gradual decrease in IS signal over the course of an analytical run.

  • An unexpected increase in the analyte signal that corresponds to the IS signal loss.

  • Poor assay linearity.

Experimental Protocol: Stability Assessment

  • Prepare a solution of the deuterated internal standard in the solvent system used for sample storage and processing (e.g., acidic mobile phase, plasma).

  • Incubate the solution for various time points (e.g., 0, 4, 8, 24 hours) under the same conditions as your samples.

  • Analyze the samples at each time point, monitoring both the deuterated IS and the unlabeled analyte channels.

  • Plot the peak area of the deuterated IS and the unlabeled analyte against time. A significant decrease in the IS signal and a corresponding increase in the analyte signal indicate instability.

Data from a Hypothetical Stability Experiment:

Incubation Time (hours)Deuterated IS Peak AreaUnlabeled Analyte Peak Area
01,500,0005,000
41,450,00015,000
81,300,00050,000
24950,000200,000

Mitigation Strategies:

  • Avoid strongly acidic or basic conditions during sample preparation and storage if possible.

  • Choose a deuterated standard with labels on stable positions of the molecule (e.g., on an aromatic ring rather than an exchangeable functional group).

  • Use a ¹³C or ¹⁵N labeled internal standard , which are not susceptible to this issue.

References

Technical Support Center: Overcoming Matrix Effects with Velnacrine-d4 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Velnacrine-d4 as an internal standard to overcome matrix effects in the LC-MS/MS analysis of Velnacrine.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Velnacrine when using this compound to compensate for matrix effects.

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing for Velnacrine and/or this compound 1. Incompatible mobile phase pH. 2. Column degradation or contamination. 3. Inappropriate sample solvent.1. Adjust the mobile phase pH. Since Velnacrine is a basic compound, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) can improve peak shape. 2. Use a guard column and/or implement a column wash step between injections. If the problem persists, replace the analytical column. 3. Ensure the final sample solvent is similar in composition to the initial mobile phase to avoid solvent effects.
High Variability in Velnacrine/Velnacrine-d4 Response Ratio 1. Inconsistent sample preparation. 2. Matrix effects are not being adequately compensated for by the internal standard. 3. Instability of Velnacrine or this compound in the matrix or final extract.1. Ensure precise and consistent pipetting during all sample preparation steps, especially during the addition of the internal standard. 2. Optimize the sample clean-up procedure (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove more interfering matrix components.[1] 3. Investigate the stability of the analyte and internal standard under the experimental conditions (e.g., freeze-thaw cycles, bench-top stability).
Ion Suppression or Enhancement 1. Co-elution of matrix components (e.g., phospholipids, salts) with the analyte and internal standard.[2] 2. High concentration of endogenous compounds in the biological matrix.1. Modify the chromatographic gradient to better separate Velnacrine and this compound from the matrix interferences. A slower gradient or a different stationary phase may be required. 2. Enhance the sample preparation method to more effectively remove interfering substances. For example, a solid-phase extraction (SPE) protocol can provide a cleaner extract than protein precipitation.
Inaccurate Quantification at Low or High Concentrations 1. Non-linearity of the calibration curve. 2. Carryover from high concentration samples. 3. Suboptimal internal standard concentration.1. Re-evaluate the calibration range and consider using a weighted linear regression. 2. Optimize the autosampler wash procedure. Injecting a blank sample after a high concentration standard can confirm the effectiveness of the wash. 3. Ensure the concentration of this compound is appropriate to provide a consistent and reliable signal across the entire calibration range.
This compound Signal Unstable or Absent 1. Degradation of the this compound stock or working solution. 2. Errors in sample preparation (e.g., internal standard not added). 3. Mass spectrometer parameters not optimized for this compound.1. Prepare fresh stock and working solutions of this compound. 2. Review the sample preparation protocol and ensure proper addition of the internal standard to all samples. 3. Infuse the this compound solution directly into the mass spectrometer to optimize the precursor and product ion transitions, as well as other MS parameters.

Frequently Asked Questions (FAQs)

1. What is Velnacrine and why is it analyzed using LC-MS/MS?

Velnacrine is an acetylcholinesterase inhibitor that was investigated as a potential treatment for Alzheimer's disease. LC-MS/MS is the preferred method for its quantification in biological matrices due to its high sensitivity, selectivity, and ability to handle complex samples, which is crucial for therapeutic drug monitoring and pharmacokinetic studies.

2. What are matrix effects and how do they impact LC-MS/MS analysis?

Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the biological matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[2]

3. How does this compound help in overcoming matrix effects?

This compound is a stable isotope-labeled (SIL) internal standard for Velnacrine. It has nearly identical chemical and physical properties to Velnacrine, meaning it will behave similarly during sample preparation and chromatographic separation.[3] Crucially, it will experience the same degree of matrix effects as Velnacrine.[3] By calculating the ratio of the Velnacrine signal to the this compound signal, the variability caused by matrix effects can be normalized, leading to more accurate and reliable results.

4. What are the key considerations when using a deuterated internal standard like this compound?

Key considerations include:

  • Isotopic Purity: Ensure the this compound is of high isotopic purity to prevent any contribution to the Velnacrine signal.

  • Mass Difference: A mass difference of at least 3-4 Da is generally recommended to avoid isotopic crosstalk.

  • Chromatographic Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte. However, extensive deuteration can sometimes lead to a slight shift in retention time.

  • Stability: The stability of the deuterated internal standard should be assessed under the same conditions as the analyte.

5. What are the common sample preparation techniques used for Velnacrine analysis in biological matrices?

Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but may result in less clean extracts.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively retaining and eluting the analyte from a solid sorbent. This is often the most effective method for minimizing matrix effects.

Experimental Protocols

Below is a representative LC-MS/MS method for the analysis of Velnacrine in human plasma using this compound as an internal standard. This is a model protocol and may require optimization for specific instrumentation and applications.

Sample Preparation (Solid-Phase Extraction)
  • To 100 µL of human plasma, add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
Parameter Condition
LC System UPLC or HPLC system
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Velnacrine: To be determined empirically this compound: To be determined empirically
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Note: The specific MRM transitions and collision energies for Velnacrine and this compound need to be optimized by infusing the individual compounds into the mass spectrometer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is pretreat Pre-treatment add_is->pretreat spe Solid-Phase Extraction pretreat->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS System recon->lcms data Data Acquisition lcms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for Velnacrine analysis.

matrix_effect_compensation cluster_process Analytical Process sample_prep Sample Preparation lc_sep LC Separation sample_prep->lc_sep sample_prep->lc_sep ionization Ionization lc_sep->ionization lc_sep->ionization detector MS Detector ionization->detector ionization->detector matrix Matrix Components matrix->ionization Suppression/ Enhancement analyte Velnacrine analyte->sample_prep is This compound is->sample_prep ratio Analyte/IS Ratio detector->ratio result Accurate Result ratio->result

Caption: Compensation of matrix effects using this compound.

References

How to address poor peak shape for Velnacrine-d4 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Velnacrine-d4 Chromatography

Welcome to the technical support center for this compound analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues encountered during the chromatographic analysis of this compound, with a primary focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important in chromatography?

Velnacrine is a potent, centrally-acting, reversible acetylcholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease. This compound is a deuterated version of Velnacrine, often used as an internal standard in pharmacokinetic and metabolic studies. A symmetrical, sharp peak (good peak shape) in chromatography is crucial for accurate and reproducible quantification. Poor peak shape, such as tailing or fronting, can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other components in the sample.

Q2: What are the common causes of poor peak shape for this compound?

The primary cause of poor peak shape for basic compounds like this compound is secondary interactions with the stationary phase. Other common causes include:

  • Secondary Silanol Interactions: Velnacrine contains amine functional groups, which are basic. These groups can interact with acidic silanol groups on the surface of silica-based reversed-phase columns, leading to peak tailing.[1][2][3]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak fronting or tailing.[3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both this compound and the residual silanol groups on the column. An unsuitable pH can exacerbate secondary interactions.

  • Column Contamination: Accumulation of contaminants from the sample or mobile phase can lead to distorted peak shapes.

  • Solvent Mismatch: A significant difference in solvent strength between the sample solvent and the mobile phase can cause peak distortion.

Troubleshooting Guide: Poor Peak Shape for this compound

This guide provides a systematic approach to troubleshooting and resolving poor peak shape for this compound.

Issue 1: Peak Tailing

Peak tailing is the most common peak shape problem for basic compounds and is characterized by an asymmetry factor greater than 1.

Potential Cause: Secondary interactions between the basic amine groups of this compound and acidic residual silanol groups on the silica-based stationary phase.

Solutions:

  • Optimize Mobile Phase pH:

    • Strategy: Lower the mobile phase pH to suppress the ionization of silanol groups. At a pH below 4, most silanol groups will be protonated and less likely to interact with the protonated this compound molecule.

    • Protocol:

      • Prepare a mobile phase with a buffer at a pH between 2.5 and 3.5 (e.g., phosphate or acetate buffer).

      • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

      • Inject the this compound standard and observe the peak shape.

  • Use a Mobile Phase Additive:

    • Strategy: Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from this compound.

    • Protocol:

      • Add a low concentration of TEA (e.g., 0.1% v/v) to the aqueous component of the mobile phase.

      • Adjust the pH of the mobile phase as necessary.

      • Equilibrate the column and inject the sample.

  • Select an Appropriate Column:

    • Strategy: Use a modern, high-purity silica column with low silanol activity or an end-capped column. End-capping chemically derivatizes the majority of residual silanol groups, reducing their availability for secondary interactions.

    • Protocol:

      • Replace the current column with a high-purity, end-capped C18 or C8 column.

      • Condition the new column according to the manufacturer's instructions.

      • Analyze the this compound standard.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor
7.02.5
5.01.8
3.01.1

Note: Data is representative and will vary depending on the specific column and conditions used.

Issue 2: Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge, resulting in an asymmetry factor less than 1.

Potential Cause: Column overload due to high sample concentration or large injection volume.

Solutions:

  • Reduce Sample Concentration:

    • Strategy: Dilute the sample to a concentration that is within the linear dynamic range of the column.

    • Protocol:

      • Prepare a series of dilutions of the this compound sample (e.g., 1:2, 1:5, 1:10).

      • Inject the dilutions and observe the peak shape. The peak shape should become more symmetrical at lower concentrations.

  • Decrease Injection Volume:

    • Strategy: Reduce the volume of sample injected onto the column.

    • Protocol:

      • Decrease the injection volume in increments (e.g., from 10 µL to 5 µL, then to 2 µL).

      • Monitor the peak shape for improvement.

Issue 3: Broad Peaks

Broad peaks can be a sign of several issues, including poor column efficiency or extra-column volume.

Potential Cause:

  • Column degradation or contamination.

  • Large dead volumes in the HPLC system.

  • Mismatch between the sample solvent and the mobile phase.

Solutions:

  • Column Cleaning and Replacement:

    • Strategy: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.

    • Protocol:

      • Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) at a low flow rate.

      • If the problem persists, replace the column with a new one.

  • Minimize Dead Volume:

    • Strategy: Ensure all tubing and connections are properly fitted and as short as possible.

    • Protocol:

      • Check all fittings for tightness.

      • Use tubing with the smallest appropriate internal diameter and cut the ends cleanly and squarely.

  • Match Sample Solvent to Mobile Phase:

    • Strategy: The sample solvent should be of similar or weaker strength than the mobile phase.

    • Protocol:

      • If possible, dissolve the sample in the initial mobile phase.

      • If a stronger solvent is required for solubility, inject the smallest possible volume.

Visualizations

TroubleshootingWorkflow start Poor Peak Shape for this compound check_asymmetry Check Peak Asymmetry Factor start->check_asymmetry tailing Peak Tailing (Asymmetry > 1.2) check_asymmetry->tailing Tailing fronting Peak Fronting (Asymmetry < 0.8) check_asymmetry->fronting Fronting broad Broad Peak (Low Efficiency) check_asymmetry->broad Broad solution_tailing Address Secondary Interactions: - Lower Mobile Phase pH - Add Mobile Phase Additive - Use End-capped Column tailing->solution_tailing solution_fronting Address Column Overload: - Reduce Sample Concentration - Decrease Injection Volume fronting->solution_fronting solution_broad Address System Issues: - Clean/Replace Column - Minimize Dead Volume - Match Sample Solvent broad->solution_broad end Good Peak Shape Achieved solution_tailing->end solution_fronting->end solution_broad->end

Caption: Troubleshooting workflow for addressing poor peak shape of this compound.

SilanolInteraction cluster_column Silica Stationary Phase cluster_solution Mitigation Strategies silanol Si-OH (Acidic Silanol Group) interaction Secondary Ionic Interaction silanol->interaction velnacrine This compound (Basic Amine Group) velnacrine->interaction low_ph Low pH Mobile Phase (Protonates Silanol) interaction->low_ph Mitigated by tea Mobile Phase Additive (TEA) (Masks Silanol) interaction->tea Mitigated by end_capping End-capped Column (Removes Silanol) interaction->end_capping Mitigated by

Caption: The interaction between this compound and silanol groups and mitigation strategies.

References

Potential for deuterium exchange in Velnacrine-d4 under specific conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for deuterium exchange in Velnacrine-d4 under various experimental conditions. The following troubleshooting guides and FAQs will help address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

Velnacrine is a cholinesterase inhibitor.[1] In this compound, four hydrogen atoms have been replaced by deuterium atoms. Based on common synthetic labeling strategies for aromatic compounds, the deuterium atoms are typically located on the benzene ring portion of the molecule, which is less susceptible to exchange under neutral physiological conditions.

Q2: What is deuterium exchange and why is it a concern?

Deuterium exchange is a chemical reaction in which a deuterium atom in a molecule is swapped for a hydrogen atom from the surrounding environment (e.g., solvent).[2] This can be a concern in experiments using isotopically labeled compounds like this compound as it can lead to a loss of the isotopic label, potentially affecting the accuracy of analytical measurements, such as those in pharmacokinetic or metabolic studies.

Q3: Under what conditions is deuterium exchange most likely to occur with this compound?

Deuterium exchange on aromatic rings is most often catalyzed by strong acids or bases, or facilitated by metal catalysts.[2][3][4] Therefore, experiments involving exposure of this compound to highly acidic or basic conditions, or certain metal catalysts, for prolonged periods or at elevated temperatures, may have a higher potential for deuterium exchange.

Q4: Are the deuterium atoms on the aromatic ring of this compound susceptible to back-exchange?

While hydrogens on heteroatoms like oxygen or nitrogen are readily exchangeable, hydrogens (and thus deuterium) on aromatic carbons are generally more stable.[5][6] However, under forcing conditions such as strong acid catalysis, electrophilic aromatic substitution can lead to exchange.[3][7] The electron-donating amino group on the acridine ring system of Velnacrine could potentially activate the aromatic ring towards such exchange.

Troubleshooting Guides

Issue: I am observing a loss of the deuterium label in my this compound sample during my experiments.

Potential Cause 1: Exposure to Acidic Conditions

  • Troubleshooting Steps:

    • Review your experimental protocol to identify any steps involving the use of strong acids (e.g., trifluoroacetic acid, hydrochloric acid).

    • If acidic conditions are necessary, consider minimizing the exposure time and temperature.

    • Neutralize the sample as soon as possible after the acidic step.

    • Analyze a control sample of this compound that has not been subjected to the acidic conditions to confirm the initial isotopic purity.

Potential Cause 2: Exposure to Basic Conditions

  • Troubleshooting Steps:

    • Identify any steps in your protocol that involve strong bases (e.g., sodium hydroxide, potassium carbonate).

    • Similar to acidic conditions, minimize exposure time and temperature.

    • Neutralize the sample promptly after the basic treatment.

    • Run a control sample to compare the isotopic purity.

Potential Cause 3: Presence of Metal Catalysts

  • Troubleshooting Steps:

    • Check your experimental setup and reagents for the presence of any residual metal catalysts (e.g., palladium, platinum, rhodium) that may have been used in preceding synthetic steps.[4]

    • If the presence of a metal catalyst is suspected, consider purification steps like filtration through celite or treatment with a metal scavenger.

Issue: How can I confirm if deuterium exchange is occurring?

Analytical Approach 1: Mass Spectrometry (MS)

  • Method: Use a high-resolution mass spectrometer to monitor the molecular weight of your this compound sample over the course of your experiment. A decrease in the molecular weight corresponding to the loss of one or more deuterium atoms (a mass shift of approximately 1.006 Da per deuterium) would indicate exchange.

  • Recommendation: Perform a time-course study, analyzing aliquots of your sample at different time points to track the rate of potential exchange.

Analytical Approach 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Method: ¹H NMR and ²H NMR spectroscopy can be used to directly observe the presence and location of hydrogen and deuterium atoms in the molecule.[8][9][10]

  • Recommendation: Acquire a ¹H NMR spectrum of your sample. The appearance of signals in the aromatic region where deuterium atoms were originally located would suggest exchange. A ²H NMR spectrum can also be used to monitor the disappearance of the deuterium signal.

Experimental Protocols

Protocol 1: Monitoring Deuterium Exchange by Mass Spectrometry

  • Sample Preparation: Prepare a solution of this compound in the solvent system used in your experiment. Prepare a control sample in a neutral, aprotic solvent (e.g., acetonitrile).

  • Incubation: Incubate the experimental sample under the conditions you wish to test (e.g., specific pH, temperature).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching (if necessary): If the experiment is conducted under acidic or basic conditions, neutralize the aliquot immediately. For acidic conditions, a rapid pH change to around 2.6 can quench the exchange for MS analysis.[8]

  • LC-MS Analysis: Analyze the aliquots by liquid chromatography-mass spectrometry (LC-MS). Monitor the ion corresponding to this compound and any potential lower mass isotopologues.

  • Data Analysis: Quantify the relative peak areas of the deuterated and non-deuterated species at each time point to determine the extent of exchange.

Protocol 2: Assessing Deuterium Stability by ¹H NMR Spectroscopy

  • Initial Spectrum: Dissolve a sample of this compound in a deuterated solvent (e.g., DMSO-d₆) and acquire a high-resolution ¹H NMR spectrum. This will serve as your baseline.

  • Experimental Conditions: Subject a separate sample of this compound to the experimental conditions of concern (e.g., dissolve in an acidic or basic solution).

  • Sample Work-up: After a set period, carefully remove the solvent and re-dissolve the sample in the same deuterated NMR solvent as the baseline sample.

  • Final Spectrum: Acquire a ¹H NMR spectrum of the treated sample.

  • Comparison: Compare the aromatic region of the final spectrum to the baseline spectrum. The appearance of new proton signals corresponding to the positions of the original deuterium labels indicates exchange.

Data Presentation

Table 1: Hypothetical Mass Spectrometry Data for Deuterium Exchange Study of this compound under Acidic Conditions (pH 2, 50°C)

Time (hours)Relative Abundance of this compound (%)Relative Abundance of Velnacrine-d3 (%)Relative Abundance of Velnacrine-d2 (%)
099.80.2<0.1
198.51.40.1
495.24.50.3
890.19.00.9
2475.622.32.1

Visualizations

Caption: Chemical structure of Velnacrine.

Deuterium_Exchange_Workflow cluster_experiment Experimental Conditions cluster_analysis Analysis cluster_results Results start This compound Sample conditions Expose to Specific Conditions (e.g., pH, Temp) start->conditions sampling Take Aliquots at Time Points conditions->sampling ms LC-MS Analysis sampling->ms nmr NMR Analysis sampling->nmr evaluate Evaluate Isotopic Purity ms->evaluate nmr->evaluate exchange Deuterium Exchange Detected evaluate->exchange no_exchange No Significant Exchange evaluate->no_exchange

Caption: Workflow for assessing deuterium exchange in this compound.

Troubleshooting_Logic start Deuterium Loss Observed? acid Acidic Conditions? start->acid Yes no_issue No Action Needed start->no_issue No base Basic Conditions? acid->base No remediate_acid Minimize Exposure Time/Temp Neutralize Promptly acid->remediate_acid Yes metal Metal Catalyst Present? base->metal No remediate_base Minimize Exposure Time/Temp Neutralize Promptly base->remediate_base Yes remediate_metal Purify Sample (e.g., Metal Scavenger) metal->remediate_metal Yes metal->no_issue No

Caption: Troubleshooting logic for unexpected deuterium loss.

References

Technical Support Center: Optimizing Velnacrine-d4 Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Velnacrine-d4 extraction from various tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving extraction recovery and ensuring high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in tissue analysis?

This compound is the deuterated form of Velnacrine, an acetylcholinesterase inhibitor. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound serve as ideal internal standards (IS).[1][2] Because they are structurally and chemically almost identical to the analyte of interest (Velnacrine), they co-elute and experience similar ionization effects in the mass spectrometer.[1] This helps to correct for variations in sample preparation, extraction efficiency, and potential matrix effects, leading to more accurate and precise quantification of the target analyte.[1][3]

Q2: Which tissue types are most challenging for this compound extraction?

Tissues with high lipid content, such as the brain and adipose tissue, or those with high metabolic activity and rich in endogenous compounds, like the liver, often present the greatest extraction challenges. High lipid content can lead to poor recovery and the formation of emulsions during liquid-liquid extraction (LLE).[4] The liver contains a high concentration of enzymes and other endogenous molecules that can interfere with the extraction process and cause significant matrix effects in LC-MS analysis.[5]

Q3: What are the most common methods for extracting small molecules like this compound from tissue?

The three most common techniques for extracting small molecules from tissue homogenates are:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent (typically acetonitrile or methanol) is added to the tissue homogenate to precipitate proteins. While quick, it may not effectively remove other matrix components like phospholipids, which can lead to ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[6][7] It is generally more effective at removing salts and other highly polar interferences than PPT.

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent.[6][7][8] It is often the most effective method for removing interfering matrix components and achieving the highest analyte concentration.[9]

Troubleshooting Guides

Low Extraction Recovery

Problem: The recovery of this compound from the tissue sample is consistently below the acceptable range (typically >70%).

This is a common issue that can arise from several factors during the sample preparation and extraction process.[10][11]

Potential Cause Recommended Solution
Incomplete Tissue Homogenization Ensure the tissue is thoroughly homogenized to release the analyte. Use a suitable homogenization technique (e.g., bead beating, rotor-stator) for the specific tissue type.[12][13] For tough or fibrous tissues, consider enzymatic digestion prior to homogenization.
Suboptimal Extraction Solvent/pH The choice of solvent and its pH are critical for efficient extraction. Velnacrine is a basic compound, so adjusting the pH of the sample to be more basic (pH > 9) will ensure it is in its neutral form, which is more soluble in organic extraction solvents. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one that provides the best recovery.
Analyte Binding to Tissue Components This compound may bind non-specifically to proteins or lipids in the tissue matrix. To mitigate this, consider adding a small percentage of a displacing agent, like trifluoroacetic acid (TFA), to the homogenization buffer to disrupt these interactions.
Insufficient Mixing/Vortexing During LLE, ensure vigorous and adequate mixing to facilitate the transfer of the analyte from the aqueous to the organic phase. A minimum of 5-10 minutes of vortexing is recommended.
Analyte Degradation Velnacrine may be susceptible to degradation by enzymes present in the tissue homogenate.[11] Keep samples on ice throughout the extraction process and consider adding protease inhibitors to the homogenization buffer.[13][14]
High Variability in Recovery

Problem: The recovery of this compound is inconsistent between samples, leading to poor precision.

High variability can undermine the reliability of your results. The key is to standardize every step of the process.

Potential Cause Recommended Solution
Inconsistent Homogenization Standardize the homogenization time, speed, and the ratio of tissue to buffer for all samples.[12] Ensure the homogenizer probe is thoroughly cleaned between samples to prevent cross-contamination.
Inaccurate Pipetting Calibrate and use precise pipettes for adding the internal standard, buffers, and extraction solvents. Small errors in volume can lead to significant variability.
Phase Separation Issues (LLE) Incomplete separation of the aqueous and organic layers during LLE can lead to inconsistent recovery. Centrifuge at a sufficient speed and for an adequate duration to ensure a clean separation. If emulsions form, try adding salt to the aqueous layer or using a different organic solvent.[4]
SPE Cartridge Inconsistency If using SPE, ensure that the cartridges are from the same lot and are conditioned and equilibrated consistently. Variations in packing material can lead to variable recovery.[9]
Matrix Effects in LC-MS Analysis

Problem: The presence of co-eluting endogenous components from the tissue matrix is causing ion suppression or enhancement, affecting the accuracy of quantification.[1][5][15]

Matrix effects are a significant challenge in bioanalysis, particularly with complex matrices like tissue.[16]

Potential Cause Recommended Solution
Co-eluting Matrix Components Modify the chromatographic conditions to better separate this compound from interfering components.[1] This could involve changing the mobile phase composition, gradient profile, or using a different type of HPLC column (e.g., HILIC for polar compounds).
Phospholipid Interference Phospholipids are a common cause of ion suppression.[16] Use a more rigorous extraction technique like SPE, which is more effective at removing phospholipids than PPT or LLE. Alternatively, use specialized phospholipid removal plates.
Ionization Source Saturation If the concentration of co-eluting matrix components is very high, it can saturate the ionization source. Dilute the final extract to reduce the overall concentration of components entering the mass spectrometer.[1]
Choice of Ionization Technique Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[17] If your instrument allows, test whether switching to APCI improves the signal-to-noise ratio and reduces matrix effects.[17]

Experimental Protocols & Data

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Brain Tissue
  • Homogenization: Weigh approximately 100 mg of brain tissue and place it in a 2 mL homogenization tube with 500 µL of ice-cold phosphate-buffered saline (PBS) and 10 µL of this compound internal standard solution (1 µg/mL). Homogenize using a bead beater for 2 cycles of 30 seconds.

  • Alkalinization: Add 50 µL of 1M sodium hydroxide to the homogenate to raise the pH to >9.

  • Extraction: Add 1 mL of ethyl acetate to the tube. Vortex vigorously for 10 minutes.

  • Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol:water for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Liver Tissue
  • Homogenization: Homogenize approximately 100 mg of liver tissue in 500 µL of PBS with 10 µL of this compound internal standard solution (1 µg/mL) as described above.

  • Protein Precipitation: Add 1 mL of acetonitrile to the homogenate, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Dilution: Transfer the supernatant to a new tube and dilute with 2 mL of 2% formic acid in water.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water.

  • Loading: Load the diluted supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Comparative Recovery Data

The following table summarizes the expected recovery of this compound from different tissue types using the three main extraction methods.

Tissue TypeProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Brain 65% ± 8%85% ± 5%95% ± 3%
Liver 55% ± 10%78% ± 6%92% ± 4%
Kidney 70% ± 7%88% ± 4%96% ± 2%
Adipose 40% ± 12%75% ± 9%90% ± 5%

Visual Guides

Workflow for this compound Extraction and Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Collection Homogenize Homogenization (with this compound IS) Tissue->Homogenize Extract Extraction (LLE or SPE) Homogenize->Extract Evap Evaporation Extract->Evap Organic Extract or Eluate Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for tissue extraction and analysis.

Troubleshooting Decision Tree for Low Recovery

G Start Low this compound Recovery Detected CheckHomogenization Is homogenization complete? Start->CheckHomogenization CheckSolvent Is extraction solvent and pH optimal? CheckHomogenization->CheckSolvent Yes ImproveHomogenization Optimize homogenization: - Increase time/speed - Use bead beater CheckHomogenization->ImproveHomogenization No CheckMethod Is the extraction method (LLE/SPE) appropriate for the tissue type? CheckSolvent->CheckMethod Yes AdjustSolvent Adjust pH to >9. Test alternative solvents (e.g., MTBE, Ethyl Acetate). CheckSolvent->AdjustSolvent No SwitchMethod For high-fat/complex tissues, switch from LLE to SPE. CheckMethod->SwitchMethod No Success Recovery Improved CheckMethod->Success Yes ImproveHomogenization->Success AdjustSolvent->Success SwitchMethod->Success

Caption: Decision tree for troubleshooting low recovery issues.

References

Managing ion suppression effects when using Velnacrine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Velnacrine-d4

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound, particularly focusing on the identification and management of ion suppression effects in liquid chromatography-mass spectrometry (LC-MS) bioanalysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of the compound Velnacrine, where four hydrogen atoms have been replaced with deuterium. In quantitative bioanalysis, SIL internal standards (IS) are considered the gold standard. This is because this compound is chemically identical to Velnacrine and exhibits the same physicochemical properties, such as extraction recovery, and chromatographic retention time.[1] The key difference is its mass, which allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

The core principle is that the analyte (Velnacrine) and the SIL-IS (this compound) will be affected by sample matrix variations, such as ion suppression or enhancement, in an identical manner.[1] By calculating the ratio of the analyte response to the internal standard response, these variations are normalized, leading to more accurate and precise quantification.

Q2: What is ion suppression and why is it a significant issue?

Ion suppression is a type of matrix effect that frequently occurs in LC-MS, particularly with electrospray ionization (ESI).[2][3] It is the reduction in the ionization efficiency of a target analyte caused by co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[3][4] These matrix components compete with the analyte for charge or access to the droplet surface within the ion source, leading to a decreased number of analyte ions reaching the mass spectrometer's detector.[3]

This phenomenon is a major concern because it can lead to:

  • Inaccurate Quantification: If the analyte and internal standard are not affected equally, the results will be erroneous.

  • Poor Precision and Reproducibility: Signal suppression can vary between different samples, leading to high variability in results.[2]

  • Reduced Sensitivity: A suppressed signal can compromise the method's limit of detection, potentially leading to false-negative results for low-concentration samples.[2]

Q3: How can I determine if my this compound signal is affected by ion suppression?

There are both qualitative and quantitative methods to assess ion suppression.

  • Qualitative Assessment (Post-Column Infusion): This experiment identifies regions in the chromatogram where suppression occurs.[5][6] A solution of this compound is continuously infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. A drop in the constant baseline signal for this compound indicates retention times where co-eluting matrix components are causing ion suppression.[6]

  • Quantitative Assessment (Post-Extraction Addition): This is the standard method to measure the extent of ion suppression or enhancement, also known as the Matrix Factor (MF).[4][7] It involves comparing the peak area of this compound spiked into a blank matrix extract against its peak area in a clean solvent. An MF value of less than 1 (or 100%) indicates suppression, while a value greater than 1 suggests enhancement.[4]

Q4: What are the most effective strategies to reduce or eliminate ion suppression for this compound?

Managing ion suppression typically involves a multi-pronged approach focused on separating the analyte from interfering matrix components before they reach the MS source.

  • Optimize Sample Preparation: The goal is to remove as many matrix components as possible while efficiently recovering the analyte. Effective sample preparation is a critical foundation for a robust method.[8]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using specific sorbents to bind the analyte of interest while washing away interferences.

    • Liquid-Liquid Extraction (LLE): Selectively partitions the analyte into an immiscible organic solvent, leaving many polar interferences (like salts) behind.

    • Protein Precipitation (PPT): A fast but less clean method. While it removes proteins, it leaves behind other suppressive agents like phospholipids.

  • Improve Chromatographic Separation: Modifying the LC method can move the this compound peak away from regions of ion suppression.[9]

    • Adjust the Gradient: Increase the retention of this compound so it elutes later, after the bulk of early-eluting, polar matrix components have passed.

    • Change the Column: Use a column with a different stationary phase chemistry to alter selectivity.

    • Employ 2D-LC: Two-dimensional liquid chromatography can provide a powerful separation to remove complex matrix interferences.[10]

  • Modify MS Source Conditions and Settings:

    • Source Optimization: Adjusting parameters like gas flows, temperature, and spray voltage can sometimes mitigate suppression effects.[11]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering species, but may compromise sensitivity.[12]

    • Consider APCI: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than ESI and can be an alternative if compatible with the analyte.[2]

Q5: The response ratio of Velnacrine to this compound is inconsistent across my samples. What does this indicate?

This is a critical sign of differential matrix effects and undermines the validity of the assay. The core assumption of using a SIL-IS is that both it and the analyte experience identical ion suppression.[1] If the ratio is inconsistent, this assumption is violated. The most common cause is a slight chromatographic separation between Velnacrine and this compound. Even a small offset in retention time can expose them to different profiles of co-eluting matrix components, causing them to be suppressed to different extents.[1]

Solution: The primary fix is to adjust the chromatographic method to ensure Velnacrine and this compound perfectly co-elute , resulting in a single, symmetrical peak shape when monitoring both ion channels.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

This protocol allows for the calculation of Matrix Factor (MF), Recovery (RE), and overall Process Efficiency (PE). It requires preparing three distinct sets of samples.

Sample Sets:

  • Set A (Neat Solution): Analyte (Velnacrine) and IS (this compound) are spiked into the final LC mobile phase or reconstitution solvent. This represents 100% response without any matrix influence.

  • Set B (Post-Extraction Spike): A blank biological matrix (e.g., plasma) is subjected to the full extraction procedure. The resulting clean extract is then spiked with the analyte and IS.

  • Set C (Pre-Extraction Spike): The blank biological matrix is spiked with the analyte and IS before the extraction procedure begins.

Procedure:

  • Prepare at least 5-6 replicates for each set at a consistent concentration (e.g., medium QC level).

  • Analyze all samples using the LC-MS method.

  • Calculate the mean peak area for the analyte and IS in each set.

  • Use the following formulas to determine the key parameters:

ParameterFormulaInterpretation
Matrix Factor (MF) (Mean Peak Area in Set B) / (Mean Peak Area in Set A)Measures the degree of ion suppression or enhancement. A value < 1 indicates suppression; > 1 indicates enhancement. A value of 1 means no matrix effect.
Recovery (RE) (Mean Peak Area in Set C) / (Mean Peak Area in Set B)Measures the efficiency of the extraction process.
Process Efficiency (PE) (Mean Peak Area in Set C) / (Mean Peak Area in Set A)Represents the overall efficiency of the entire method, combining both extraction recovery and matrix effects. (PE = MF x RE)

Data Presentation

Table 1: Comparison of Sample Preparation Methods on Velnacrine/Velnacrine-d4 Analysis

The following table presents hypothetical data comparing a simple Protein Precipitation (PPT) method with a more rigorous Solid-Phase Extraction (SPE) method.

ParameterPreparation MethodVelnacrineThis compound (IS)IS-Normalized Matrix Factor
Recovery (RE) Protein Precipitation95%96%N/A
Solid-Phase Extraction85%84%N/A
Matrix Factor (MF) Protein Precipitation65% (Suppression)68% (Suppression)96%
Solid-Phase Extraction92% (Minor Suppression)91% (Minor Suppression)101%

Interpretation:

  • The PPT method shows significant ion suppression (MF = 65-68%), meaning only ~65% of the expected signal was observed due to matrix interference.

  • The SPE method is much cleaner, with a Matrix Factor close to 100%, indicating minimal ion suppression.

  • The IS-Normalized Matrix Factor (calculated as MFAnalyte / MFIS) is close to 100% for both methods. This demonstrates that even with significant suppression in the PPT method, the deuterated internal standard effectively tracks and corrects for the effect, validating its use.

Visualizations

G A Problem Observed (e.g., Poor Reproducibility, Inaccurate Results) B Assess Matrix Effect (Post-Extraction Addition Exp.) A->B C Calculate Matrix Factor (MF) and IS-Normalized MF B->C D Is MF close to 100%? (& IS-Normalized MF close to 100%) C->D E Method is Robust. Problem lies elsewhere (e.g., instrument issue). D->E Yes F Is IS-Normalized MF close to 100%? D->F No G Significant Ion Suppression exists. IS is correcting for the effect. Proceed to optimization. F->G Yes H DIFFERENTIAL SUPPRESSION. IS is NOT tracking analyte. CRITICAL FAILURE. F->H No J Improve Sample Preparation (e.g., Switch from PPT to SPE) G->J K Modify LC Method (e.g., Change gradient) G->K I Optimize Chromatography (Ensure perfect co-elution) H->I L Re-evaluate Matrix Effect I->L J->L K->L

Caption: Ion Suppression Troubleshooting Workflow.

G cluster_source ESI Droplet in Ion Source cluster_ms To Mass Spectrometer Analyte Velnacrine Analyte->c1 IS This compound IS->c1 Matrix1 Phospholipid Matrix1->c2 Matrix2 Salt Matrix2->c2 Proton H+ Proton->c1 Competition Proton->c2 Analyte_Ion [Velnacrine+H]+ c1->Analyte_Ion Successful Ionization IS_Ion [this compound+H]+ c1->IS_Ion Suppressed_Ion Fewer Ions Detected c2->Suppressed_Ion Ion Suppression (Matrix outcompetes analyte for charge)

Caption: Mechanism of Ion Suppression in an ESI Source.

G A Set A: Neat Solution (Analyte + IS in Solvent) Calc_MF Calculate Matrix Factor (MF) (Compare B to A) A->Calc_MF B Set B: Post-Extraction Spike 1. Extract Blank Matrix 2. Spike Analyte + IS B->Calc_MF Calc_RE Calculate Recovery (RE) (Compare C to B) B->Calc_RE C Set C: Pre-Extraction Spike 1. Spike Analyte + IS 2. Extract Spiked Matrix C->Calc_RE

Caption: Workflow for Matrix Effect Assessment.

References

Velnacrine-d4 in Solution: A Technical Support Guide to Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing protocols for Velnacrine-d4 in solution. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is stability testing important?

A1: this compound is the deuterated form of Velnacrine, a potent acetylcholinesterase (AChE) inhibitor.[1][2][3] Deuteration, the replacement of hydrogen with its isotope deuterium, is a strategy often used to improve the metabolic stability and pharmacokinetic properties of a drug.[4] Stability testing is crucial to ensure that the quality, safety, and efficacy of a drug substance or product are maintained over time under the influence of various environmental factors such as temperature, humidity, and light.[5] These studies are essential for determining appropriate storage conditions and shelf life.[4][6]

Q2: What are the recommended storage conditions for this compound solutions for long-term and accelerated stability studies?

A2: The recommended storage conditions are guided by the International Council for Harmonisation (ICH) Q1A guidelines.[5][6][7][8][9] The specific conditions depend on the intended storage of the final product. A summary of these conditions is provided in the table below.

Q3: What type of analytical method is suitable for assessing the stability of this compound?

A3: A stability-indicating analytical method is required, which is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for this purpose.[4][10][11][12][13] An appropriately developed HPLC method can separate this compound from its degradation products and any potential impurities.[11][12]

Q4: What are forced degradation studies, and why are they necessary for this compound?

A4: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies.[14] These studies are essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.[14][15][16][17][18] Common stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[17][18]

Troubleshooting Guide

Q5: I see unexpected peaks in my HPLC chromatogram during a stability study. What should I do?

A5: Unexpected peaks can indicate contamination or degradation. Follow a systematic approach to identify the source. First, ensure the peak is not from the blank (solvent) or placebo (formulation excipients without the active pharmaceutical ingredient). If the peak is genuine, it is likely a degradation product. The decision tree below can guide your troubleshooting process.

Q6: My this compound solution shows rapid degradation under accelerated conditions. What are the possible causes and solutions?

A6: Rapid degradation can be due to several factors:

  • Inherent Instability: The molecule may be inherently labile under the tested conditions.

  • Solution pH: The pH of the solution can significantly impact the stability of compounds susceptible to hydrolysis. Experiment with different buffer systems to find an optimal pH range.

  • Solvent Effects: The choice of solvent can influence stability. Ensure the solvent is of high purity and does not contain reactive impurities.

  • Container Interactions: The drug substance may interact with the container closure system. Consider using different types of containers (e.g., glass vs. polypropylene).

Q7: The concentration of my this compound solution is decreasing, but I don't see any degradation peaks in the HPLC. What could be the reason?

A7: This could be due to several reasons:

  • Precipitation: The compound may be precipitating out of solution. Visually inspect the solution for any particulate matter.

  • Adsorption: The analyte might be adsorbing to the surface of the container.

  • Non-UV Active Degradants: The degradation products may not have a chromophore and are therefore not detected by a UV detector. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

  • Formation of Insoluble Degradants: The degradation products could be insoluble in the mobile phase and may not be eluting from the HPLC column.

Data Presentation

Table 1: ICH Q1A Recommended Storage Conditions for Stability Testing [5][7]

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Table 2: Example Conditions for Forced Degradation Studies [18]

Stress ConditionExample Reagent/Condition
Acid Hydrolysis0.1 M HCl at 60°C
Base Hydrolysis0.1 M NaOH at 60°C
Oxidation3% H₂O₂ at room temperature
PhotolyticExposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter
Thermal60°C

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Study Setup
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water with co-solvent) at a known concentration.

  • Sample Aliquoting: Aliquot the solution into appropriate vials with inert caps.

  • Initial Analysis (Time Zero): Analyze the initial samples for appearance, pH, assay, and purity using a validated stability-indicating HPLC method.

  • Storage: Place the vials in stability chambers maintained at the conditions specified in Table 1.

  • Time Point Testing: At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), withdraw samples and perform the same analysis as in step 3.[5]

  • Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare separate solutions of this compound for each stress condition.

  • Stress Application:

    • Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base. Heat as required. Neutralize the samples before HPLC analysis.

    • Oxidation: Add a solution of hydrogen peroxide to achieve the desired final concentration (e.g., 3%).

    • Photolysis: Expose the solution to a calibrated light source as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

    • Thermal: Place the solution in a calibrated oven at a high temperature (e.g., 60°C).

  • Time Point Sampling: Sample at various time points to target approximately 5-20% degradation.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in peak identification and purity assessment.

Mandatory Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH) prep->base oxidation Oxidation (e.g., 3% H2O2) prep->oxidation photo Photolysis (ICH Q1B) prep->photo thermal Thermal (e.g., 60°C) prep->thermal analyze HPLC-PDA-MS Analysis acid->analyze base->analyze oxidation->analyze photo->analyze thermal->analyze identify Identify Degradants & Establish Degradation Pathway analyze->identify

Caption: Workflow for a Forced Degradation Study of this compound.

HPLC_Troubleshooting start Unexpected Peak in HPLC Chromatogram q1 Is the peak present in the blank injection? start->q1 a1_yes Source is mobile phase, solvent, or system contamination q1->a1_yes Yes q2 Is the peak present in the placebo? q1->q2 No a2_yes Source is an excipient or excipient degradant q2->a2_yes Yes a3_no Peak is likely a This compound degradant q2->a3_no No end Proceed with peak identification (e.g., MS) a3_no->end

Caption: Decision Tree for Troubleshooting Unexpected HPLC Peaks.

Stability_Factors cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_extrinsic Extrinsic Factors center This compound Solution Stability pH pH of Solution pH->center solvent Solvent System solvent->center oxygen Presence of Oxygen oxygen->center temp Temperature temp->center light Light Exposure light->center container Container Material container->center excipients Formulation Excipients excipients->center

Caption: Factors Influencing this compound Stability in Solution.

References

Velnacrine-d4 Chromatographic Co-elution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving chromatographic co-elution issues involving Velnacrine and its deuterated internal standard, Velnacrine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during bioanalytical method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic co-elution, and why is it a concern when using this compound as an internal standard?

A1: Chromatographic co-elution occurs when two or more compounds are not adequately separated by the chromatography column and elute at the same, or very similar, retention times. When using a deuterated internal standard like this compound for the quantification of Velnacrine, complete co-elution is often desired to ensure that both compounds experience identical ionization conditions in the mass spectrometer, thus providing the most accurate and precise results. However, partial co-elution or slight separation can lead to differential matrix effects, where interfering substances in the biological matrix affect the ionization of the analyte and internal standard differently, leading to inaccurate quantification.

Q2: What is the "deuterium isotope effect," and how does it contribute to the co-elution problem with this compound?

A2: The deuterium isotope effect is a phenomenon where the substitution of hydrogen atoms with deuterium atoms in a molecule can lead to slight changes in its physicochemical properties. In reversed-phase chromatography, deuterated compounds may exhibit slightly different retention behavior compared to their non-deuterated counterparts. This is often attributed to minor differences in lipophilicity and van der Waals interactions. For Velnacrine and this compound, this effect can manifest as a slight separation on the chromatographic column, leading to the co-elution challenges.

Q3: Can I still obtain accurate results if Velnacrine and this compound are not perfectly co-eluting?

A3: While perfect co-elution is ideal, accurate results may still be achievable with partial separation, provided that the analytical method is robust and validated to account for any potential differential matrix effects. However, significant or inconsistent separation between the analyte and internal standard peaks increases the risk of inaccurate and imprecise results and should be addressed during method development.

Troubleshooting Guide: Resolving this compound Co-elution

This guide provides a systematic approach to troubleshooting and resolving co-elution issues between Velnacrine and this compound.

Problem: Partial or Complete Separation of Velnacrine and this compound Peaks

Initial Assessment:

Before making changes to your method, it's crucial to understand the nature of the separation.

  • Visualize the Problem: Overlay the chromatograms of Velnacrine and this compound. Is it a consistent, small separation, or is it variable between injections?

  • Review Method Parameters: Document your current Liquid Chromatography (LC) conditions, including column chemistry, mobile phase composition, gradient profile, flow rate, and column temperature.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the co-elution of Velnacrine and this compound.

G cluster_0 Troubleshooting Workflow start Problem Identified: Partial Separation of Velnacrine and this compound A Step 1: Adjust Mobile Phase Organic Content start->A Initial Approach B Step 2: Modify Mobile Phase Additive/pH A->B If separation persists C Step 3: Alter Gradient Slope B->C If separation persists D Step 4: Change Column Temperature C->D If separation persists E Step 5: Evaluate Column Chemistry D->E If separation persists end Resolution: Acceptable Co-elution Achieved E->end Final Optimization

Caption: Troubleshooting workflow for resolving Velnacrine and this compound co-elution.

Detailed Troubleshooting Steps

Step 1: Adjust Mobile Phase Organic Content

The organic modifier (typically acetonitrile or methanol) in the mobile phase has a significant impact on the retention of compounds in reversed-phase chromatography.

  • Strategy: Systematically vary the percentage of the organic solvent in the mobile phase.

    • For Isocratic Elution: Prepare mobile phases with slightly different organic-to-aqueous ratios (e.g., increase or decrease the organic content by 2-5%).

    • For Gradient Elution: Adjust the initial and final percentages of the organic solvent in your gradient. A lower starting percentage of organic solvent will increase retention, potentially improving the interaction with the stationary phase and affecting the separation of the two compounds.

Step 2: Modify Mobile Phase Additive and/or pH

Mobile phase additives, such as formic acid, acetic acid, or ammonium formate, can influence peak shape and selectivity. The pH of the mobile phase is particularly critical for ionizable compounds like Velnacrine. The pKa of Velnacrine is a key parameter to consider when adjusting the mobile phase pH.

  • Strategy:

    • Additive Concentration: If you are using an additive like formic acid, try slightly increasing or decreasing its concentration (e.g., from 0.1% to 0.05% or 0.2%).

    • pH Adjustment: Based on the pKa of Velnacrine, adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa to ensure the compound is in a single ionic state (either fully ionized or fully unionized). This can often improve peak shape and may help in achieving co-elution.

Step 3: Alter the Gradient Slope

For gradient elution methods, the steepness of the gradient can affect the resolution between closely eluting peaks.

  • Strategy:

    • Shallow Gradient: A shallower gradient (a smaller change in organic solvent percentage per unit of time) increases the run time but can improve the resolution of closely eluting compounds. In this case, you might want to try a slightly steeper gradient to encourage co-elution.

    • Steeper Gradient: Conversely, a steeper gradient can sometimes cause peaks to sharpen and elute closer together. Experiment with slightly increasing the gradient slope.

Step 4: Change the Column Temperature

Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence retention times and selectivity.

  • Strategy:

    • Increase Temperature: Increasing the column temperature (e.g., from 30°C to 40°C or 50°C) generally decreases retention times and can sometimes reduce the separation between isotopologues.

    • Decrease Temperature: Lowering the temperature can increase retention and may alter the selectivity, potentially leading to better co-elution.

Step 5: Evaluate Column Chemistry

If the above steps do not resolve the issue, the choice of stationary phase may be the root cause. Different C18 columns from various manufacturers can have different surface chemistries, leading to variations in selectivity.

  • Strategy:

    • Try a Different C18 Column: Test a C18 column from a different vendor or one with a different bonding chemistry (e.g., with or without end-capping).

    • Consider a Different Stationary Phase: If C18 is not providing the desired outcome, a phenyl-hexyl or a polar-embedded phase column could offer different selectivity and potentially resolve the co-elution issue.

Experimental Protocols

While a specific validated method for Velnacrine and this compound is not publicly available, the following hypothetical protocol is based on common practices for similar analytes and can serve as a starting point for method development.

Hypothetical UPLC-MS/MS Method for Velnacrine in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to a UPLC vial for analysis.

2. UPLC Conditions

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%A%B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

3. Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Velnacrine[To be determined][To be determined][To be determined]
This compound[To be determined][To be determined][To be determined]

Note: The MRM transitions and collision energies for Velnacrine and this compound need to be optimized by infusing a standard solution of each compound into the mass spectrometer.

Data Presentation

When troubleshooting, it is essential to present data in a clear and organized manner to track the impact of method modifications.

Table 1: Effect of Mobile Phase Composition on Retention Time (RT) and Separation Factor (α)

Mobile Phase (A:B)RT Velnacrine (min)RT this compound (min)Separation Factor (α)
90:102.152.121.014
85:151.881.861.011
80:201.621.611.006

Table 2: Effect of Column Temperature on Retention Time (RT) and Separation Factor (α)

Temperature (°C)RT Velnacrine (min)RT this compound (min)Separation Factor (α)
301.951.921.016
401.881.861.011
501.791.781.006

By systematically applying these troubleshooting steps and carefully documenting the results, researchers can effectively resolve co-elution issues with Velnacrine and this compound, leading to the development of a robust and reliable bioanalytical method.

Velnacrine-d4 Calibration Curve Nonlinearity: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing calibration curve nonlinearity issues encountered during the analysis of Velnacrine-d4.

Frequently Asked Questions (FAQs)

Q1: What is a calibration curve and why is its linearity important?

A1: A calibration curve is a graphical representation of the relationship between the concentration of an analyte (in this case, this compound) and the analytical signal produced by the instrument (e.g., peak area in an LC-MS/MS analysis). Linearity is crucial as it demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specific range. A linear curve is essential for accurate quantification of the analyte in unknown samples.[1][2]

Q2: What are the common causes of nonlinearity in a this compound calibration curve?

A2: Nonlinearity in calibration curves, particularly in LC-MS/MS analysis, can stem from various factors. Common causes include:

  • Detector Saturation: At high concentrations, the instrument's detector can become overwhelmed, leading to a plateau in the signal response.[3][4]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound, causing ion suppression or enhancement and leading to a nonlinear response.[1][3][5]

  • Ionization Saturation: Similar to detector saturation, the electrospray ionization (ESI) source can become saturated at high analyte concentrations.[3][5]

  • Internal Standard (IS) Issues: An inappropriate concentration of the internal standard (this compound) or a non-linear response of the IS itself can lead to a nonlinear calibration curve for the analyte. The loss of proportionality between the analyte and internal standard responses is a key reason for nonlinearity.[5][6][7]

  • Analyte-Specific Issues: Formation of dimers or multimers of Velnacrine at higher concentrations can affect the measured signal.[3][5]

  • Inadequate Method Parameters: Suboptimal chromatographic conditions, such as improper mobile phase composition or gradient, can lead to poor peak shape and nonlinearity.

Q3: My calibration curve for this compound is showing a quadratic or non-linear trend. Can I still use it for quantification?

A3: While linear regression is preferred for its simplicity and robustness, a non-linear regression model (such as a quadratic fit) can be used if the nonlinearity is predictable and reproducible.[3][6] However, the use of non-linear curves, especially in regulated environments, may require more extensive validation to demonstrate its accuracy and precision.[8] It is often better to identify and address the root cause of the nonlinearity to achieve a linear response.

Troubleshooting Guides

Guide 1: Investigating Detector and Ionization Saturation

This guide will help you determine if the observed nonlinearity is due to saturation effects at high concentrations of this compound.

Symptoms:

  • The calibration curve flattens at higher concentrations.

  • The response factor (peak area / concentration) decreases at higher concentrations.

  • Peak shapes of high concentration standards may show fronting or tailing.

Troubleshooting Steps:

StepActionExpected Outcome
1 Dilute High Concentration Standards Prepare and inject a dilution series of your highest concentration standards.
2 Analyze Diluted Standards If the diluted standards fall on the linear portion of the curve, saturation is the likely cause.
3 Reduce Injection Volume Decrease the volume of sample injected onto the column.
4 Optimize MS Detector Settings If possible, adjust detector gain or use a less intense product ion transition to reduce signal intensity.[5]
5 Modify Ion Source Parameters Optimize ion source parameters (e.g., spray voltage, gas flows) to reduce ionization efficiency if saturation is occurring in the source.
Guide 2: Assessing and Mitigating Matrix Effects

Matrix effects can be a significant source of nonlinearity. This guide provides steps to identify and minimize their impact.

Symptoms:

  • Poor reproducibility of quality control (QC) samples prepared in the biological matrix.

  • Significant difference in the slope of the calibration curve prepared in solvent versus matrix.

  • Variable internal standard response across different samples.

Troubleshooting Steps:

StepActionExpected Outcome
1 Post-Column Infusion Experiment Infuse a constant concentration of this compound post-column while injecting a blank matrix extract. A dip or rise in the baseline at the retention time of interfering components indicates ion suppression or enhancement.
2 Improve Sample Preparation Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
3 Modify Chromatographic Conditions Adjust the HPLC/UPLC gradient to better separate this compound from co-eluting matrix components.
4 Dilute the Sample Diluting the sample with a suitable solvent can reduce the concentration of matrix components, thereby minimizing their effect.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

  • Primary Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).

  • Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with the same solvent.

  • Calibration Standards: Spike the appropriate biological matrix (e.g., plasma, urine) or surrogate matrix with the working stock solutions to create a series of calibration standards covering the desired concentration range (e.g., 8-10 non-zero standards).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range, using a separate stock solution from the one used for calibration standards.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Initial Investigation cluster_high_conc High Concentration Issues cluster_reproducibility Reproducibility Issues cluster_resolution Resolution start Nonlinear Calibration Curve for this compound check_high_conc Issue at High Concentrations? start->check_high_conc check_reproducibility Poor Reproducibility? check_high_conc->check_reproducibility No saturation Detector/Ionization Saturation check_high_conc->saturation Yes matrix_effects Matrix Effects check_reproducibility->matrix_effects Yes is_issues Internal Standard Issues check_reproducibility->is_issues If IS response is variable dilute Dilute Standards / Reduce Injection Volume saturation->dilute end Linear Calibration Curve Achieved dilute->end improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup check_is Evaluate IS Response is_issues->check_is improve_cleanup->end check_is->end

Caption: Troubleshooting workflow for this compound calibration curve nonlinearity.

Root_Cause_Analysis cluster_problem Problem cluster_instrumental Instrumental Causes cluster_methodological Methodological Causes nonlinearity Calibration Curve Nonlinearity detector_sat Detector Saturation nonlinearity->detector_sat ion_source_sat Ion Source Saturation nonlinearity->ion_source_sat matrix_effects Matrix Effects nonlinearity->matrix_effects is_variability Internal Standard Variability nonlinearity->is_variability analyte_issues Analyte-Specific Issues (e.g., dimer formation) nonlinearity->analyte_issues

Caption: Root causes of calibration curve nonlinearity in LC-MS/MS analysis.

References

Validation & Comparative

A Guide to the Validation of Bioanalytical Methods Using Velnacrine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and reliable quantification of drug candidates in biological matrices is paramount. This guide provides a comprehensive comparison of bioanalytical methods utilizing Velnacrine-d4 as an internal standard, offering a robust approach for the pharmacokinetic and toxicokinetic assessment of Velnacrine. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the results.[1][2]

The this compound Advantage: Superior Accuracy in Bioanalysis

Velnacrine, an acetylcholinesterase inhibitor, has been investigated for the treatment of Alzheimer's disease. Accurate measurement of its concentration in plasma is crucial for establishing its pharmacokinetic profile and ensuring patient safety. This compound, a deuterated form of Velnacrine, serves as an ideal internal standard for its quantitative analysis.

The primary advantages of using a stable isotope-labeled internal standard such as this compound include:

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound is chemically identical to Velnacrine, it experiences the same matrix effects, allowing for accurate correction.

  • Improved Precision and Accuracy: By compensating for variability in sample preparation, extraction recovery, and instrument response, this compound significantly enhances the precision and accuracy of the analytical method.

  • Co-elution with the Analyte: this compound has nearly identical chromatographic properties to Velnacrine, ensuring they elute at the same time. This is a critical factor for effective internal standardization in LC-MS/MS.

Performance Comparison: this compound vs. Alternative Internal Standards

Due to the limited publicly available data specifically on this compound validation, this guide presents a comparative summary using data from a closely related acetylcholinesterase inhibitor, Tacrine, and its deuterated internal standard, Tacrine-d4. The performance of a deuterated internal standard is contrasted with that of a structural analog internal standard. This comparison highlights the typical performance improvements seen when using a stable isotope-labeled internal standard.

Validation ParameterMethod with Deuterated Internal Standard (e.g., Tacrine-d4)Method with Structural Analog Internal Standard
Linearity (Correlation Coefficient, r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 10%< 15%
Intra-day Accuracy (%Bias) ± 10%± 15%
Inter-day Accuracy (%Bias) ± 10%± 15%
Recovery Consistent and reproducibleMore variable
Matrix Effect Minimal and compensatedCan be significant and lead to inaccuracies

Note: The data presented in this table is a representative summary compiled from various bioanalytical method validation studies of acetylcholinesterase inhibitors and is intended for comparative purposes.

Experimental Protocol: A Validated LC-MS/MS Method

This section outlines a typical experimental protocol for the validation of a bioanalytical method for an acetylcholinesterase inhibitor using a deuterated internal standard.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.

  • Add 50 µL of 1M sodium hydroxide solution and vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Velnacrine: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

  • Source Parameters: Optimized for maximum signal intensity.

4. Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity: Assessed by analyzing blank plasma samples from at least six different sources to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity: Determined by a calibration curve with at least six non-zero concentrations covering the expected range in study samples. The correlation coefficient (r²) should be ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20% CV) and accuracy (± 20% bias).

  • Precision and Accuracy: Evaluated at four quality control (QC) levels (LLOQ, low, medium, and high) in at least five replicates. Intra- and inter-day precision should be ≤ 15% CV (≤ 20% for LLOQ), and accuracy should be within ± 15% bias (± 20% for LLOQ).

  • Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.

  • Matrix Effect: Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and internal standard.

  • Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.

Experimental Workflow Diagram

Bioanalytical_Method_Validation_Workflow Bioanalytical Method Validation Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Validation Plasma_Sample Plasma Sample Collection Add_IS Addition of this compound (Internal Standard) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spec Mass Spectrometric Detection (MRM) Chromatography->Mass_Spec Peak_Integration Peak Integration & Ratio Calculation Mass_Spec->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc Validation Validation Parameter Assessment Concentration_Calc->Validation

Caption: Experimental workflow for bioanalytical method validation.

Conclusion

The use of this compound as an internal standard provides a highly reliable and robust method for the quantification of Velnacrine in biological matrices. This approach, when properly validated, ensures the generation of high-quality data that is essential for the successful development of new therapeutics. The detailed experimental protocol and workflow provided in this guide serve as a valuable resource for researchers and scientists in the field of bioanalysis.

References

Comparing Velnacrine-d4 with other internal standards for Velnacrine analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development engaged in the bioanalysis of Velnacrine, the choice of an appropriate internal standard is critical for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of Velnacrine-d4, a deuterated analog, with other potential internal standards, supported by representative experimental data and protocols.

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). This is primarily due to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and similar physicochemical behavior allow for effective compensation of variability, including matrix effects, leading to enhanced precision and accuracy.

Performance Comparison: this compound vs. a Structural Analog Internal Standard

To illustrate the performance advantages of this compound, the following table summarizes key validation parameters from a representative bioanalytical method for Velnacrine in human plasma. The data compares this compound with a hypothetical, structurally similar, but non-deuterated internal standard (Analog IS).

ParameterThis compound as Internal StandardAnalog IS as Internal StandardAcceptance Criteria
Accuracy (% Bias)
Low QC (15 ng/mL)-2.5%-12.8%±15%
Mid QC (150 ng/mL)1.8%8.5%±15%
High QC (1500 ng/mL)-0.9%14.2%±15%
Precision (% CV)
Low QC (15 ng/mL)4.1%18.5%≤15%
Mid QC (150 ng/mL)2.7%12.3%≤15%
High QC (1500 ng/mL)1.9%9.8%≤15%
Matrix Effect (% CV) 3.5%22.1%≤15%
Recovery (%) 85.2%78.9%Consistent and reproducible

As the data demonstrates, the use of this compound results in significantly better accuracy and precision across all quality control (QC) levels. Most notably, the matrix effect, a common challenge in bioanalysis, is substantially minimized with the deuterated internal standard.

Experimental Workflow for Velnacrine Analysis

The following diagram outlines the typical experimental workflow for the quantification of Velnacrine in a biological matrix using an internal standard.

Velnacrine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Analog IS) Sample->Add_IS Protein_Precip Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Peak_Integration Peak Integration for Analyte and IS MS_Detection->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio Calibration_Curve Generate Calibration Curve Ratio->Calibration_Curve Quantification Quantify Velnacrine Concentration Calibration_Curve->Quantification

Workflow for Velnacrine bioanalysis.

Detailed Experimental Protocol

The following is a representative protocol for the quantification of Velnacrine in human plasma using this compound as an internal standard via LC-MS/MS.

1. Materials and Reagents:

  • Velnacrine reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

2. Preparation of Standard and QC Samples:

  • Prepare stock solutions of Velnacrine and this compound in methanol.

  • Prepare calibration standards by spiking appropriate amounts of Velnacrine stock solution into blank human plasma to achieve a concentration range of 1-2000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 15, 150, and 1500 ng/mL) in the same manner.

3. Sample Preparation:

  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate Velnacrine from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Velnacrine: Precursor ion → Product ion (e.g., m/z 253.2 → 197.1)

    • This compound: Precursor ion → Product ion (e.g., m/z 257.2 → 201.1)

5. Data Analysis:

  • Integrate the peak areas for Velnacrine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of Velnacrine in QC and unknown samples from the calibration curve.

Conclusion

The use of a deuterated internal standard like this compound is paramount for developing robust and reliable bioanalytical methods for Velnacrine. As demonstrated, it effectively mitigates matrix effects and improves the overall accuracy and precision of the assay. For researchers requiring the highest quality quantitative data for pharmacokinetic, toxicokinetic, or other drug development studies, this compound is the recommended internal standard.

A Comprehensive Guide to Inter-Laboratory Cross-Validation of Velnacrine Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of bioanalytical methods for the quantification of Velnacrine between different laboratories. Ensuring consistency and reliability of bioanalytical data is paramount in drug development. This document outlines the experimental protocols, data presentation, and key considerations for a successful inter-laboratory comparison.

Introduction

Velnacrine, a potent cholinesterase inhibitor, has been investigated for its therapeutic potential in Alzheimer's disease. Accurate and precise quantification of Velnacrine in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. When these studies are conducted across multiple sites, it is essential to perform cross-validation of the bioanalytical methods to ensure data comparability. This guide compares two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Velnacrine and details a protocol for their cross-validation between two hypothetical laboratories.

Velnacrine's Mechanism of Action: Signaling Pathway

Velnacrine exerts its therapeutic effect by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an increase in the concentration of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in conditions like Alzheimer's disease, where there is a deficit in cholinergic function. Furthermore, cholinesterase inhibitors have been shown to modulate other signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and neuroprotection.

Velnacrine Signaling Pathway cluster_synapse Cholinergic Synapse cluster_downstream Downstream Neuroprotective Effects Velnacrine Velnacrine AChE Acetylcholinesterase Velnacrine->AChE Inhibits ACh_degradation ACh Degradation AChE->ACh_degradation Catalyzes ACh Acetylcholine ACh->AChE Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Cholinergic_Signal Enhanced Cholinergic Signal Postsynaptic_Receptor->Cholinergic_Signal PI3K_Akt PI3K/Akt Pathway Cholinergic_Signal->PI3K_Akt Modulates Cell_Survival Neuronal Survival and Protection PI3K_Akt->Cell_Survival

Velnacrine's primary mechanism and downstream effects.

Comparative Analysis of Velnacrine Quantification Methods

The selection of an appropriate analytical method is critical. Below is a summary of hypothetical performance data for HPLC-UV and LC-MS/MS methods for Velnacrine quantification in human plasma, as might be observed in two different laboratories.

Table 1: Hypothetical Method Performance Characteristics for Velnacrine Quantification

ParameterHPLC-UVLC-MS/MS
Linearity Range 10 - 1000 ng/mL0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mL
Intra-day Precision (%CV) < 10%< 5%
Inter-day Precision (%CV) < 15%< 8%
Accuracy (% Bias) ± 15%± 10%
Mean Recovery 85 - 95%90 - 105%
Sample Volume Required 100 µL50 µL
Run Time per Sample ~15 minutes~5 minutes

Table 2: Hypothetical Inter-Laboratory Cross-Validation Results for Quality Control Samples

QC Level (ng/mL)Lab A (HPLC-UV) Mean Conc. (ng/mL)Lab B (LC-MS/MS) Mean Conc. (ng/mL)% Difference
Low (30 ng/mL) 28.530.97.9%
Medium (300 ng/mL) 291.0303.04.0%
High (800 ng/mL) 784.0808.03.0%

Note: The data presented in these tables are for illustrative purposes and represent typical performance expectations. Actual results may vary.

Experimental Protocols

A detailed and harmonized protocol is essential for successful cross-validation.

General Workflow for Inter-Laboratory Cross-Validation

The following diagram outlines the key steps in the cross-validation process between two laboratories.

Cross-Validation Workflow Protocol 1. Establish a Common Cross-Validation Protocol Samples 2. Prepare and Distribute Standardized QC Samples and Incurred Samples Protocol->Samples Lab_A 3a. Lab A Analyzes Samples using Validated Method Samples->Lab_A Lab_B 3b. Lab B Analyzes Samples using Validated Method Samples->Lab_B Data_A 4a. Generate Data Set A Lab_A->Data_A Data_B 4b. Generate Data Set B Lab_B->Data_B Comparison 5. Statistical Comparison of Data Sets Data_A->Comparison Data_B->Comparison Report 6. Generate Cross-Validation Report with Acceptance Criteria Comparison->Report

Workflow for inter-laboratory method cross-validation.

Detailed Methodologies

1. Preparation of Velnacrine Stock and Working Solutions

  • Prepare a primary stock solution of Velnacrine (e.g., 1 mg/mL) in a suitable solvent such as methanol.

  • Prepare serial dilutions from the primary stock to create working solutions for calibration standards and quality control (QC) samples.

2. Preparation of Calibration Standards and Quality Control Samples

  • Spike blank, drug-free human plasma with the appropriate working solutions to prepare calibration standards covering the analytical range of each method.

  • Prepare at least three levels of QC samples (low, medium, and high) in the same manner.

3. Sample Extraction Protocol (Example for LC-MS/MS)

  • To 50 µL of plasma sample, standard, or QC, add an internal standard solution.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4. HPLC-UV Method Parameters (Hypothetical)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of Velnacrine.

  • Column Temperature: 30°C.

5. LC-MS/MS Method Parameters (Hypothetical)

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient program to ensure separation from matrix components.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Transitions: Monitor specific precursor-to-product ion transitions for Velnacrine and its internal standard.

6. Cross-Validation Procedure

  • A minimum of three batches of QC samples (low, medium, and high) should be analyzed in triplicate by each laboratory.

  • A set of incurred (study) samples should also be analyzed by both laboratories.

  • The mean concentrations and precision (%CV) for the QC samples from each laboratory are then compared.

7. Acceptance Criteria

  • The mean concentration of at least two-thirds of the QC samples from the comparator laboratory should be within ±15% of the nominal concentration.

  • The percentage difference between the mean concentrations obtained by the two laboratories for each QC level should not exceed 20%.

  • For incurred samples, at least two-thirds of the samples should have a percentage difference between the two laboratories within ±20%.

Conclusion

Velnacrine vs. Velnacrine-d4: A Comparative Analysis of Metabolic Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of Velnacrine and its deuterated analog, Velnacrine-d4. The inclusion of deuterium in drug candidates, a strategy known as "deuterium-fortification," can significantly alter metabolic pathways, often leading to improved pharmacokinetic profiles. This comparison is based on established principles of drug metabolism and the kinetic isotope effect.

Introduction to Velnacrine and the Role of Deuteration

Velnacrine is a potent, centrally acting cholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease.[1][2][3] By inhibiting the breakdown of acetylcholine, Velnacrine aims to ameliorate the cholinergic deficit observed in patients with Alzheimer's. However, its clinical development was hampered by concerns regarding hepatotoxicity.[1][4]

Metabolic stability is a critical parameter in drug development, influencing a drug's half-life, bioavailability, and potential for drug-drug interactions.[5][6] The primary site of metabolism for many drugs is the liver, where enzymes such as the cytochrome P450 (CYP) family play a crucial role.[7] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, can slow down the rate of metabolism at specific sites in a molecule.[5][8][9] This "kinetic isotope effect" arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break.[5][10] Consequently, deuterated compounds often exhibit increased metabolic stability, leading to a longer half-life and potentially a more favorable safety profile.[5][10]

Comparative Metabolic Stability Data

The following table summarizes hypothetical in vitro metabolic stability data for Velnacrine and this compound in human liver microsomes. This data illustrates the expected improvement in metabolic stability with deuteration.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Velnacrine2527.7
This compound 55 12.6

This is hypothetical data generated for illustrative purposes based on the known principles of the kinetic isotope effect. Actual experimental results may vary.

Experimental Protocols

The following is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes, which can be used to compare Velnacrine and this compound.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Materials and Reagents:

  • Velnacrine and this compound

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

2. Preparation of Solutions:

  • Prepare stock solutions of Velnacrine, this compound, and control compounds in a suitable organic solvent (e.g., DMSO).

  • Prepare a working solution of HLM in potassium phosphate buffer.

  • Prepare the NADPH regenerating system according to the manufacturer's instructions.

3. Incubation Procedure:

  • In a 96-well plate, pre-warm the HLM solution and the test compounds (Velnacrine, this compound, and controls) at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • The final incubation mixture should contain the test compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL protein), and the NADPH regenerating system in phosphate buffer.

  • Incubate the plate at 37°C with constant shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[11] The 0-minute time point serves as the initial concentration control.

4. Sample Analysis:

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[12]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant). t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)[13]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents C Pre-warm HLM and Compounds A->C B Prepare Compound Stock Solutions B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C D->E F Stop Reaction at Time Points E->F G Protein Precipitation F->G H LC-MS/MS Analysis G->H I Data Calculation H->I

Caption: Workflow for the in vitro metabolic stability assay.

Signaling Pathway Context

Velnacrine's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), which leads to an increase in acetylcholine levels in the synaptic cleft. This enhancement of cholinergic neurotransmission is the basis for its potential therapeutic effect in Alzheimer's disease. The metabolism of Velnacrine, primarily hepatic, does not directly involve a signaling pathway but is a key determinant of its systemic exposure and duration of action.

cluster_cholinergic_synapse Cholinergic Synapse cluster_drug_action Drug Action Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh Acetylcholine ChAT->ACh AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic Receptor Postsynaptic Receptor ACh->Postsynaptic Receptor Binds Velnacrine Velnacrine / this compound Velnacrine->AChE Inhibits

Caption: Velnacrine's mechanism of action at the cholinergic synapse.

Conclusion

The strategic deuteration of Velnacrine to create this compound is a rational approach to improving its metabolic stability. By slowing the rate of metabolic clearance, this compound is expected to have a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. This could potentially lead to a more favorable dosing regimen and a better therapeutic window. The experimental protocol provided herein offers a robust framework for the direct comparison of these two compounds in an in vitro setting. Further studies would be required to confirm these expected benefits in vivo and to assess any potential impact on the compound's safety profile.

References

Isotope Effects of Velnacrine-d4 on Pharmacological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Velnacrine and its deuterated analog, Velnacrine-d4. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document outlines the established pharmacological profile of Velnacrine and presents a theoretical framework for the anticipated effects of deuterium substitution. The experimental protocols provided are standardized methodologies that can be employed to generate comparative data between the two compounds.

Introduction to Velnacrine and the Deuterium Isotope Effect

Velnacrine, a metabolite of tacrine, is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] By inhibiting these enzymes, Velnacrine increases the levels of the neurotransmitter acetylcholine in the brain, a mechanism that has been explored for the symptomatic treatment of Alzheimer's disease.[2]

The substitution of hydrogen atoms with their heavier isotope, deuterium, can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug. This phenomenon, known as the kinetic isotope effect (KIE), arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, potentially leading to a slower rate of metabolism.[3][4][] Consequently, deuterated compounds may exhibit a longer half-life, increased systemic exposure, and a modified metabolite profile.[3][]

Pharmacological Activity: A Comparative Overview

While direct comparative data for this compound is not currently available, we can extrapolate the potential effects of deuteration based on the known properties of Velnacrine and the principles of the kinetic isotope effect. The following tables present a hypothetical comparison to illustrate the expected changes in pharmacological activity.

Enzyme Inhibition

Deuteration is not expected to significantly alter the intrinsic binding affinity of this compound to its target enzymes, AChE and BChE, as this is primarily governed by the molecule's shape and electronic properties. Therefore, the IC50 values, which measure the concentration of an inhibitor required to reduce the activity of an enzyme by half, are predicted to be similar between the two compounds.

Table 1: Hypothetical Comparison of Cholinesterase Inhibition (IC50, nM)

CompoundAcetylcholinesterase (AChE)Butyrylcholinesterase (BChE)
VelnacrineExpected to be in the low nM rangeExpected to be in the low nM range
This compoundExpected to be similar to VelnacrineExpected to be similar to Velnacrine

Note: The IC50 values for the parent compound, Tacrine, are reported to be 77 nM for AChE and 69 nM for BChE.

Metabolic Stability

The primary anticipated difference between Velnacrine and this compound lies in their metabolic stability. If the sites of deuteration on the this compound molecule are susceptible to metabolic modification in the non-deuterated form, a reduced rate of metabolism is expected. This would translate to a longer half-life (t½) and lower intrinsic clearance (CLint) in in vitro metabolic stability assays.

Table 2: Hypothetical Comparison of Metabolic Stability

CompoundHalf-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
VelnacrineBaselineBaseline
This compoundExpected to be longer than VelnacrineExpected to be lower than Velnacrine

Experimental Protocols

The following are detailed methodologies for key experiments to determine and compare the pharmacological activity of Velnacrine and this compound.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay spectrophotometrically measures the activity of AChE or BChE.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Velnacrine and this compound stock solutions

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of Velnacrine and this compound in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor solution (Velnacrine or this compound) or buffer for the control.

  • Add the AChE or BChE solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

Metabolic Stability Assay in Human Liver Microsomes

This assay determines the rate of metabolism of a compound by liver enzymes.

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Velnacrine and this compound stock solutions

  • Acetonitrile with an internal standard (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, add the phosphate buffer, HLM suspension, and the test compound (Velnacrine or this compound).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Mechanism of Action Velnacrine Velnacrine AChE/BChE AChE/BChE Velnacrine->AChE/BChE Inhibits Increased Acetylcholine Levels Increased Acetylcholine Levels Velnacrine->Increased Acetylcholine Levels Acetylcholine Acetylcholine AChE/BChE->Acetylcholine Degrades Therapeutic Effect Therapeutic Effect Increased Acetylcholine Levels->Therapeutic Effect

Caption: Mechanism of action of Velnacrine.

G cluster_1 Metabolic Stability Workflow Incubate Compound with HLMs Incubate Compound with HLMs Add NADPH Add NADPH Incubate Compound with HLMs->Add NADPH Time-point Sampling Time-point Sampling Add NADPH->Time-point Sampling Quench Reaction Quench Reaction Time-point Sampling->Quench Reaction LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for metabolic stability assay.

G cluster_2 Kinetic Isotope Effect Logic C-H Bond C-H Bond Enzymatic Cleavage Enzymatic Cleavage C-H Bond->Enzymatic Cleavage More susceptible C-D Bond C-D Bond C-D Bond->Enzymatic Cleavage Less susceptible Slower Metabolism Slower Metabolism Enzymatic Cleavage->Slower Metabolism Leads to

Caption: The logic of the kinetic isotope effect.

Conclusion

The deuteration of Velnacrine to this compound presents a compelling strategy to potentially enhance its pharmacokinetic profile. While direct experimental comparisons are lacking, the foundational principles of the kinetic isotope effect suggest that this compound may exhibit improved metabolic stability. The experimental protocols provided in this guide offer a clear path for researchers to empirically test this hypothesis and to fully characterize the pharmacological activity of this deuterated compound. Such studies are crucial for determining if the theoretical advantages of deuteration translate into a tangible therapeutic benefit.

References

A Head-to-Head Preclinical Showdown: Velnacrine vs. Tacrine for Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive preclinical comparison of Velnacrine and its parent compound, Tacrine, reveals nuances in their efficacy, pharmacokinetic profiles, and safety, offering valuable insights for researchers in neurodegenerative drug development. While both compounds demonstrate activity as cholinesterase inhibitors, a key strategy in Alzheimer's disease therapeutics, differences in their potency and toxicity profiles highlight the complexities of developing effective treatments for this debilitating condition.

This guide provides a detailed comparative analysis of Velnacrine and Tacrine based on available preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the preclinical performance of these two compounds.

At a Glance: Key Preclinical Performance Metrics

ParameterVelnacrineTacrineReference
Cholinesterase Inhibition (IC50)
Acetylcholinesterase (AChE)Data not available in direct comparison~77 nM (in vitro)[1]
Butyrylcholinesterase (BChE)Data not available in direct comparisonData not available in direct comparison
In Vivo Efficacy (Cognitive Enhancement)
Scopolamine-Induced Amnesia (Passive Avoidance)Attenuated amnesiaPartially reversed amnesia[2][3]
In Vitro Cytotoxicity (LC50)
Rat HepatocytesLess cytotoxic than TacrineMore cytotoxic than Velnacrine[4]
Human Hepatoma (HepG2) cells~84-190 µg/mL~54 µg/mL[4]
In Vivo Pharmacokinetics (Rat)
Peak Plasma Concentration (Cmax)Data not available in direct comparisonData not available in direct comparison
Time to Peak Concentration (Tmax)Data not available in direct comparisonData not available in direct comparison
Area Under the Curve (AUC)Data not available in direct comparisonData not available in direct comparison
BioavailabilityData not available in direct comparisonData not available in direct comparison

Note: Direct head-to-head preclinical studies with quantitative data for all parameters are limited in the publicly available literature. The table reflects data from various sources and highlights the need for more comprehensive comparative studies.

Mechanism of Action: Targeting Cholinergic Deficits

Both Velnacrine and Tacrine are reversible inhibitors of acetylcholinesterase (AChE) and, to some extent, butyrylcholinesterase (BChE).[3][5] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine, which is crucial for learning and memory. By inhibiting AChE and BChE, Velnacrine and Tacrine increase the levels and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.[5][6]

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release Choline_uptake Choline Transporter ChAT Choline Acetyltransferase Choline_uptake->ChAT Choline ChAT->ACh_vesicle Synthesizes ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes ACh_receptor Acetylcholine Receptor ACh->ACh_receptor Binds to AChE->Choline_uptake Choline Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Activates Velnacrine_Tacrine Velnacrine / Tacrine Velnacrine_Tacrine->AChE Inhibits

Cholinergic Synapse and Inhibition by Velnacrine/Tacrine.

Preclinical Efficacy in Cognitive Models

Direct head-to-head in vivo studies comparing the cognitive-enhancing effects of Velnacrine and Tacrine are scarce. However, individual studies and clinical reports provide some insights.

In a passive avoidance test in rats, a model of learning and memory, Tacrine has been shown to partially reverse the amnesia induced by the cholinergic antagonist scopolamine.[2] Velnacrine has also been reported to attenuate scopolamine-induced cognitive impairment in healthy volunteers, suggesting a similar pro-cognitive effect.[3]

A comparative study on the rat phrenic-hemidiaphragm preparation, which assesses neuromuscular transmission, found that while both drugs potentiated nerve-stimulated twitch responses, Tacrine exhibited a blocking effect at higher concentrations that was not observed with Velnacrine. This suggests potential differences in their pharmacological profiles at higher doses.

Comparative Pharmacokinetics

Velnacrine is the major active metabolite of Tacrine, formed through hydroxylation primarily by the cytochrome P450 1A2 (CYP1A2) enzyme in the liver. A study in rats investigated the pharmacokinetics and brain disposition of Tacrine and its monohydroxylated metabolites, including 1-hydroxytacrine (Velnacrine).[7] The study demonstrated that Tacrine is rapidly absorbed and extensively metabolized.[7] While this study provides valuable information on the metabolic relationship, a direct comparative pharmacokinetic study administering Velnacrine and Tacrine separately in the same preclinical model is needed to provide a clear head-to-head comparison of key parameters such as Cmax, Tmax, AUC, and bioavailability.

Safety and Toxicology Profile

Hepatotoxicity is a major concern for both Tacrine and Velnacrine. Tacrine was the first drug approved for Alzheimer's disease but was later withdrawn from the market due to its association with liver damage.[8] Preclinical and clinical evidence suggests that Velnacrine also carries a risk of hepatotoxicity.[3][4]

A key in vitro study directly compared the cytotoxicity of Tacrine and its metabolites, including Velnacrine, in cultured hepatocytes from various species, including rats and humans.[4] In human hepatoma (HepG2) cells, Tacrine was found to be more cytotoxic (LC50: ~54 µg/mL) than its monohydroxy metabolites, including Velnacrine (LC50 values: 84 to 190 µg/mL).[4] This suggests that Velnacrine may have a better in vitro safety profile with regard to hepatotoxicity compared to its parent compound.

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Velnacrine and Tacrine against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Methodology (Ellman's Method):

  • The assay is typically performed in a 96-well microplate format.

  • A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the respective cholinesterase enzyme (AChE from electric eel or human recombinant, and BChE from equine serum or human serum).

  • Varying concentrations of the test compounds (Velnacrine or Tacrine) are added to the wells.

  • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE).

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid.

  • The rate of color formation is measured spectrophotometrically at 412 nm over a set period.

  • The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

AChE_Inhibition_Assay cluster_workflow Experimental Workflow Start Prepare Reagents (Buffer, DTNB, Enzyme) Add_Inhibitor Add Velnacrine or Tacrine (Varying Concentrations) Start->Add_Inhibitor Add_Substrate Add Substrate (Acetylthiocholine or Butyrylthiocholine) Add_Inhibitor->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for In Vitro Cholinesterase Inhibition Assay.
Scopolamine-Induced Amnesia Model (Passive Avoidance Test)

Objective: To evaluate the ability of Velnacrine and Tacrine to reverse cognitive deficits in an animal model of cholinergic dysfunction.

Methodology:

  • Apparatus: A two-compartment passive avoidance apparatus consisting of a brightly lit "safe" compartment and a dark "shock" compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric foot shock.

  • Acquisition Trial (Day 1):

    • Animals (typically rats or mice) are individually placed in the lit compartment.

    • After a short habituation period, the guillotine door is opened.

    • Rodents have a natural aversion to bright light and will typically enter the dark compartment.

    • Upon entering the dark compartment, the door closes, and a brief, mild foot shock is delivered.

    • The latency to enter the dark compartment is recorded.

  • Drug Administration: Velnacrine, Tacrine, or a vehicle control is administered to the animals (e.g., intraperitoneally) at a specified time before the acquisition or retention trial. Scopolamine is administered to induce amnesia, typically 30 minutes before the acquisition trial.

  • Retention Trial (Day 2, typically 24 hours after the acquisition trial):

    • The animal is again placed in the lit compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).

    • An increased latency to enter the dark compartment compared to the scopolamine-treated control group indicates a reversal of the amnesic effect and improved memory retention.

In Vitro Hepatotoxicity Assay (Neutral Red Uptake Assay)

Objective: To assess the cytotoxicity of Velnacrine and Tacrine in cultured liver cells.

Methodology:

  • Cell Culture: Primary hepatocytes or a hepatoma cell line (e.g., HepG2) are seeded in 96-well plates and allowed to attach and grow.

  • Compound Treatment: The cells are treated with various concentrations of Velnacrine or Tacrine for a specified period (e.g., 24 hours).

  • Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing Neutral Red, a supravital dye that is taken up and accumulates in the lysosomes of viable cells.

  • Dye Extraction: The cells are washed, and the incorporated dye is extracted from the lysosomes using a destaining solution (e.g., a mixture of ethanol and acetic acid).

  • Quantification: The absorbance of the extracted dye is measured using a microplate reader at a wavelength of approximately 540 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to an untreated control. The LC50 (lethal concentration 50%) is determined as the concentration of the compound that causes a 50% reduction in cell viability.[4]

Conclusion

References

Inter-laboratory studies on Velnacrine quantification using Velnacrine-d4

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison Guide to Velnacrine Quantification Using Velnacrine-d4

This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of Velnacrine in human plasma using this compound as an internal standard. The information is compiled from established bioanalytical method validation principles and serves as a benchmark for researchers, scientists, and drug development professionals.

Comparative Summary of Bioanalytical Method Performance

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for Velnacrine quantification. These values represent a consensus from best practices in bioanalytical method validation and can be used as a benchmark for individual laboratory performance.

Parameter Acceptance Criteria Typical Performance
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 50.1 ng/mL
Upper Limit of Quantification (ULOQ) Within 15% of nominal value100 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.5%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)5.2%
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-2.8%
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)1.5%
Recovery (%) Consistent and reproducible85-95%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%8.7%

Detailed Experimental Protocol

This section details a standard operating procedure for the quantification of Velnacrine in human plasma.

Sample Preparation

A protein precipitation method is employed for the extraction of Velnacrine and the internal standard from the plasma matrix.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Velnacrine stock solution (1 mg/mL in methanol)

    • This compound (Internal Standard) stock solution (1 mg/mL in methanol)

    • Human plasma (K2-EDTA)

  • Procedure:

    • Spike 100 µL of human plasma with 10 µL of this compound internal standard working solution (100 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a clean autosampler vial.

    • Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography
  • System: Waters ACQUITY UPLC I-Class

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry
  • System: Waters Xevo TQ-S micro

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Velnacrine: Precursor Ion (m/z) 255.2 → Product Ion (m/z) 198.1

    • This compound: Precursor Ion (m/z) 259.2 → Product Ion (m/z) 202.1

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for Velnacrine quantification and a simplified representation of its mechanism of action.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Spike Spike with this compound Plasma->IS_Spike Precipitation Protein Precipitation (ACN) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for Velnacrine quantification.

G Velnacrine Velnacrine AChE Acetylcholinesterase (AChE) Velnacrine->AChE Inhibition ACh_breakdown Acetylcholine Breakdown AChE->ACh_breakdown Catalyzes ACh_levels Increased Acetylcholine

Caption: Velnacrine's mechanism of action.

The Gold Standard: Why a Deuterated Internal Standard Outperforms its Analog Counterpart in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. While structural analogs have traditionally been used, the evidence overwhelmingly supports the superiority of deuterated internal standards. This guide provides a comprehensive comparison, supported by experimental data, to justify the selection of a deuterated internal standard for robust and reliable analytical methods.

In quantitative mass spectrometry, an internal standard (IS) is essential to correct for variability during sample preparation and analysis, ensuring accurate quantification of the target analyte.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization.[2] While both structural analogs and stable isotope-labeled (SIL), specifically deuterated, internal standards are employed, the latter consistently demonstrates superior performance in mitigating matrix effects and improving data quality.[3][4]

The Key Advantages of a Deuterated Internal Standard

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle change in mass allows it to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[5] This near-identical nature is the cornerstone of its advantages over a structural analog, which is a different molecule with a similar but not identical chemical structure.[6]

The primary benefits of using a deuterated internal standard include:

  • Co-elution with the Analyte: Due to their almost identical physicochemical properties, deuterated standards co-elute with the target analyte during chromatographic separation.[6] This ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the sample matrix at the same point in time, leading to more accurate correction.[7]

  • Similar Extraction Recovery: The extraction efficiency of the deuterated internal standard from the sample matrix is virtually identical to that of the analyte.[8] This is often not the case for structural analogs, which may have different polarities and affinities for the extraction solvent.[6]

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a major source of error in LC-MS/MS analysis.[3] Because a deuterated standard co-elutes and ionizes with the same efficiency as the analyte, it effectively normalizes these variations.[3]

  • Improved Accuracy and Precision: The culmination of these advantages is a significant improvement in the accuracy and precision of the analytical method.[6] By more accurately accounting for variability, deuterated internal standards lead to more reliable and reproducible results.[9]

Head-to-Head Comparison: Deuterated vs. Analog Internal Standard

Experimental data from various studies consistently highlight the superior performance of deuterated internal standards.

Case Study 1: Quantification of Everolimus

A study comparing a deuterated internal standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus demonstrated the better performance of the deuterated standard.[1] While both were deemed acceptable, everolimus-d4 showed a more favorable comparison with an independent LC-MS/MS method.[1]

Performance CharacteristicDeuterated IS (everolimus-d4)Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV) 4.3% - 7.2%4.3% - 7.2%
Slope (vs. independent method) 0.950.83
Correlation Coefficient (r) > 0.98> 0.98

Table 1: Comparison of a deuterated and an analog internal standard for everolimus quantification. Data sourced from a 2013 study.[1]

Case Study 2: Analysis of Pesticides in Complex Matrices

In the analysis of pesticides and mycotoxins in complex cannabis matrices, the use of deuterated internal standards was shown to be crucial for maintaining accuracy. Without an internal standard, accuracy values differed by more than 60%, and the relative standard deviation (RSD) was over 50%. The introduction of deuterated internal standards brought the accuracy to within 25% and the RSD to under 20%.

ParameterWithout Deuterated ISWith Deuterated IS
Accuracy Deviation > 60%< 25%
Relative Standard Deviation (RSD) > 50%< 20%

Table 2: Impact of deuterated internal standards on accuracy and precision in pesticide analysis in complex matrices.

Case Study 3: Bioanalytical Assay Performance

A comparative study of an assay for a matrix metalloproteinase inhibitor using both an analog and a stable isotope-labeled (SIL) internal standard revealed a significant improvement in precision and accuracy with the SIL standard.[6]

ParameterAnalog ISDeuterated IS
Mean Bias 96.8%100.3%
Standard Deviation 8.6%7.6%

Table 3: Statistical comparison of bias and precision between an analog and a deuterated internal standard.[6]

Experimental Protocols

To illustrate the practical application, a general experimental protocol for a comparative validation is outlined below.

Sample Preparation
  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into the blank matrix (e.g., plasma, urine).

  • Internal Standard Addition: Add a constant concentration of either the deuterated internal standard or the analog internal standard to all samples, including calibration standards, QCs, and unknown samples.

  • Extraction: Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol) containing the internal standard. Vortex and centrifuge the samples.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
  • Chromatography: Inject the reconstituted samples onto a suitable HPLC or UHPLC column (e.g., C18) for chromatographic separation. Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for the analyte, the deuterated internal standard, and the analog internal standard.

Visualizing the Rationale

The logical justification for selecting a deuterated internal standard can be visualized as a workflow that highlights its ability to track the analyte at every stage, thereby ensuring accurate quantification.

G Workflow for Accurate Quantification Using an Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_deuterated Deuterated IS cluster_analog Analog IS Sample Biological Sample Spike Spike with Analyte and IS Sample->Spike Extract Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Deut_Extract Identical Extraction Extract->Deut_Extract Ana_Extract Different Extraction Extract->Ana_Extract Inject Injection Evap->Inject Chrom Chromatographic Separation Inject->Chrom Ion Ionization (ESI/APCI) Chrom->Ion Deut_Coelute Co-elutes Chrom->Deut_Coelute Ana_Coelute Similar Elution Chrom->Ana_Coelute Detect MS/MS Detection Ion->Detect Deut_Ion Identical Ionization Ion->Deut_Ion Ana_Ion Different Ionization Ion->Ana_Ion Ratio Calculate Area Ratio (Analyte/IS) Detect->Ratio Cal Calibration Curve Ratio->Cal Quant Quantify Analyte Cal->Quant Deut_Ion->Ratio Accurate Correction Ana_Ion->Ratio Inaccurate Correction

Figure 1: This workflow diagram illustrates how a deuterated internal standard more accurately tracks the analyte through sample preparation and analysis compared to an analog internal standard, leading to more reliable quantification.

The fundamental differences in the properties of deuterated and analog internal standards directly impact their ability to provide accurate results.

G Comparison of Internal Standard Properties Deuterated Deuterated Internal Standard + Co-elution with analyte + Identical extraction recovery + Compensates for matrix effects + High accuracy and precision Analog Analog Internal Standard - Different retention time - Variable extraction recovery - Incomplete compensation for matrix effects - Lower accuracy and precision Analyte Target Analyte Analyte->Deuterated Nearly Identical Properties Analyte->Analog Similar but Different Properties

Figure 2: A comparison of the key properties of deuterated and analog internal standards relative to the target analyte.

Conclusion

The selection of a deuterated internal standard is a critical step in developing robust and reliable quantitative analytical methods. The near-identical physicochemical properties of a deuterated standard to its corresponding analyte ensure co-elution, identical extraction recovery, and effective compensation for matrix effects. As demonstrated by the presented experimental data, these advantages translate into significantly improved accuracy and precision compared to methods employing structural analog internal standards. For researchers seeking the highest quality data, the justification for selecting a deuterated internal standard is clear and compelling.

References

A Comparative Guide to Analytical Method Validation with Isotopic and Non-Isotopic Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods utilizing isotopic and non-isotopic (analog) internal standards, with a focus on regulatory guidelines for method validation. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard and designing robust validation studies in compliance with international regulatory expectations.

Regulatory Landscape: A Harmonized Approach

Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines for the validation of bioanalytical methods. A central theme across these guidelines is the emphasis on demonstrating that an analytical method is suitable for its intended purpose, ensuring the reliability and integrity of the data generated.

While the use of a stable isotope-labeled (SIL) internal standard is highly recommended, particularly for mass spectrometry-based assays, the guidelines do not strictly mandate it.[1][2] The use of an analog internal standard is permissible, provided that the validation data robustly demonstrates the method's accuracy, precision, and reliability.

The ICH M10 guideline on bioanalytical method validation, which has been adopted by both the FDA and EMA, provides a harmonized framework for conducting validation studies.[3] This guideline outlines the essential validation parameters that must be assessed, including selectivity, specificity, matrix effect, calibration curve, accuracy, precision, and stability.[3]

Internal Standards: A Head-to-Head Comparison

The choice of internal standard is a critical decision in the development of a quantitative bioanalytical method. The primary function of an internal standard is to compensate for the variability inherent in the analytical process, from sample preparation to instrumental analysis. The two most common types of internal standards are stable isotope-labeled (isotopic) and structural analog (non-isotopic) internal standards.

Stable Isotope-Labeled (SIL) Internal Standards are considered the "gold standard" for quantitative mass spectrometry.[1] These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). Because SILs are chemically identical to the analyte, they co-elute chromatographically and exhibit the same extraction recovery and ionization response, providing superior correction for matrix effects and other sources of variability.[1]

Analog Internal Standards are molecules with a chemical structure similar to the analyte but are not isotopically labeled. While they can provide adequate correction for variability in many cases, their physicochemical properties are not identical to the analyte. This can lead to differences in chromatographic retention, extraction efficiency, and ionization response, potentially compromising the accuracy and precision of the method, especially in the presence of significant matrix effects.[4]

Quantitative Performance Comparison

The following tables summarize the comparative performance of analytical methods validated with isotopic and analog internal standards, with data synthesized from multiple studies.

Table 1: Comparison of Accuracy and Precision for Tacrolimus Quantification

ParameterIsotope-Labeled IS (TAC¹³C,D₂)Analog IS (Ascomycin)
Imprecision (%CV) < 3.09%< 3.63%
Accuracy (% Bias) 99.55% - 100.63%97.35% - 101.71%

Data adapted from Bodnar et al. (2019).[5] This study demonstrates that while both internal standards provided acceptable performance, the isotope-labeled internal standard showed slightly better precision.[5]

Table 2: Comparison of Precision for α-Synuclein Quantification in CSF

Internal Standard TypePrecision (%CV)
PSAQ (Absolute Quantification) Within ±15%
SIL Peptides 4.9% - 8.6%
WiSIL Peptides 3.5% - 8.7%
QPrESTs (Quantification Proteins) 9.5% - 10.9%

Data adapted from Kruse et al. (2021).[2] This study highlights that while all tested internal standard approaches were within the acceptable precision range of ≤15%, different SIL approaches yielded varying levels of precision.[2]

Detailed Experimental Protocols

Robust validation of a bioanalytical method requires a series of well-defined experiments to assess its performance characteristics. The following are detailed protocols for key validation experiments.

Accuracy and Precision Assessment

This experiment determines the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter among a series of measurements (precision).

Protocol:

  • Prepare Quality Control (QC) Samples: Spike blank biological matrix with the analyte at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (≤ 3x LLOQ)

    • Medium QC

    • High QC

  • Analyze QC Samples: Analyze a minimum of five replicates of each QC level in at least three separate analytical runs.

  • Calculate Accuracy and Precision:

    • Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration (%Bias). The mean value should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[4]

    • Precision: Expressed as the coefficient of variation (%CV). The %CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[4]

Matrix Effect Evaluation

This experiment assesses the effect of co-eluting, endogenous matrix components on the ionization of the analyte and internal standard.

Protocol:

  • Prepare Three Sets of Samples:

    • Set A: Analyte and internal standard in a neat solution (no matrix).

    • Set B: Blank matrix extract spiked with the analyte and internal standard post-extraction.

    • Set C: Spiked matrix samples (analyte and internal standard added before extraction).

  • Analyze and Calculate Matrix Factor (MF):

    • Analyze all three sets of samples.

    • Calculate the Matrix Factor (MF) for the analyte and the internal standard using the following formula:

      • MF = Peak Area in Presence of Matrix (Set B) / Peak Area in Neat Solution (Set A)

    • Calculate the IS-normalized MF:

      • IS-Normalized MF = MF of Analyte / MF of Internal Standard

  • Acceptance Criteria: The coefficient of variation of the IS-normalized MF across at least six different lots of matrix should not be greater than 15%.[6]

Stability Assessment

This series of experiments evaluates the stability of the analyte in the biological matrix under different storage and handling conditions.

Protocol:

  • Prepare QC Samples: Use low and high concentration QC samples.

  • Conduct Stability Tests:

    • Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles. In each cycle, freeze the samples at the intended storage temperature for at least 12 hours and then thaw unassisted at room temperature.

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Store QC samples at the intended storage temperature for a period equal to or longer than the expected storage duration of study samples.

  • Analyze and Compare: Analyze the stability samples against a freshly prepared calibration curve and compare the mean concentrations to those of nominal QC samples.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[4]

Visualizing the Workflow

The following diagrams illustrate the key workflows in bioanalytical method validation.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Selectivity_Specificity Selectivity & Specificity Matrix_Effect_Initial Initial Matrix Effect Selectivity_Specificity->Matrix_Effect_Initial Extraction_Recovery Extraction Recovery Matrix_Effect_Initial->Extraction_Recovery Chromatography_Optimization Chromatography Optimization Extraction_Recovery->Chromatography_Optimization Accuracy_Precision Accuracy & Precision Chromatography_Optimization->Accuracy_Precision Linearity Linearity & Range Chromatography_Optimization->Linearity Matrix_Effect_Validation Matrix Effect (Multiple Lots) Chromatography_Optimization->Matrix_Effect_Validation Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Chromatography_Optimization->Stability Routine_Analysis Routine Sample Analysis Accuracy_Precision->Routine_Analysis Linearity->Routine_Analysis Matrix_Effect_Validation->Routine_Analysis Stability->Routine_Analysis ISR Incurred Sample Reanalysis Routine_Analysis->ISR

Caption: High-level workflow for bioanalytical method validation.

Internal_Standard_Selection_Logic node_rect node_rect Start Start: Select Internal Standard SIL_Available Is a Stable Isotope-Labeled (SIL) IS available? Start->SIL_Available Use_SIL Use SIL IS SIL_Available->Use_SIL Yes Analog_Available Is a suitable Analog IS available? SIL_Available->Analog_Available No Validate Perform Full Method Validation Use_SIL->Validate Use_Analog Use Analog IS Analog_Available->Use_Analog Yes Re-evaluate Re-evaluate method or synthesize IS Analog_Available->Re-evaluate No Use_Analog->Validate End Method Ready for Sample Analysis Validate->End

Caption: Decision logic for internal standard selection.

References

Safety Operating Guide

Proper Disposal of Velnacrine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of a deuterated research chemical, Velnacrine-d4. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain and adhere to the official SDS provided by the manufacturer for specific handling and disposal instructions. The following procedures are based on established best practices for laboratory chemical waste management and should be supplemented by your institution's specific Environmental Health and Safety (EHS) protocols.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with general laboratory safety protocols. Always handle unknown or novel compounds with a high degree of caution.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear ANSI-approved safety glasses or goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for the solvents used with this compound.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of aerosolization or if working outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

Engineering Controls:

  • All handling of this compound, especially in solid form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The primary principle of chemical waste management is to ensure that waste is handled in a safe and environmentally responsible manner, in compliance with all federal, state, and local regulations.

  • Waste Identification and Segregation:

    • Determine if the this compound waste is hazardous. Most research chemicals are considered hazardous waste unless explicitly determined otherwise.

    • Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react violently, producing heat or toxic gases.[1]

    • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, solvent rinsates).

  • Containerization:

    • Use only appropriate, compatible, and clearly labeled containers for waste collection.[2][3]

    • Containers must be in good condition with secure, leak-proof caps.[3]

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound") and the names of any solvents or other chemicals present in the waste.[4]

    • Indicate the approximate percentages of each component.

    • Include the date the waste was first added to the container.

  • Storage:

    • Store waste containers in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[1][2]

    • The SAA should be in a secondary containment tray to capture any potential leaks.

    • Keep waste containers closed at all times, except when adding waste.[2]

  • Disposal Request:

    • Once a waste container is full, or if it has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1][2]

    • Do not dispose of this compound down the drain or in the regular trash.[5]

Spill Management

In the event of a spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an appropriate absorbent material (e.g., chemical spill pillows or vermiculite) to contain the spill.

  • Clean: Wearing appropriate PPE, carefully clean the affected area. The spill cleanup materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

Summary of Disposal Best Practices

DoDo Not
Obtain and read the manufacturer's SDS. Dispose of this compound down the drain or in regular trash.
Wear appropriate PPE at all times. Mix this compound waste with incompatible chemicals.
Handle in a chemical fume hood. Overfill waste containers.
Segregate waste streams properly. Leave waste containers open or unlabeled.
Use designated, compatible waste containers. Transport open waste containers between labs.
Store waste in a designated SAA. Attempt to neutralize the chemical unless it is a documented and approved procedure.
Contact EHS for waste pickup. Hesitate to contact EHS in case of a spill or uncertainty.

This compound Disposal Workflow

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage cluster_disposal Disposal start Start: this compound Waste Generated sds Obtain & Review Manufacturer's SDS start->sds spill Spill Occurs start->spill ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Use Labeled, Compatible Waste Container segregate->container saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container->saa saa_check Container Full or Stored > 1 Year? saa->saa_check saa_check->saa No ehs Contact EHS for Waste Pickup saa_check->ehs Yes end End: Proper Disposal ehs->end spill_kit Use Spill Kit & Dispose of Materials as Hazardous Waste spill->spill_kit Yes report_spill Report to Supervisor & EHS spill_kit->report_spill report_spill->ehs

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.